2-Bromo-6-hydroxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-6-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIRNJUVADUUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477745 | |
| Record name | 2-Bromo-6-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38876-70-9 | |
| Record name | 2-Bromo-6-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-6-hydroxybenzoic acid, a valuable building block in organic synthesis. Due to the limited availability of a direct, detailed experimental protocol in peer-reviewed literature, this guide outlines a plausible synthetic pathway based on established chemical reactions and provides a summary of its key physicochemical and spectral properties as reported by chemical suppliers.
Physicochemical Properties
This compound is a solid compound with the chemical formula C₇H₅BrO₃ and a molecular weight of 217.02 g/mol .[1][2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₃ | [1][2] |
| Molecular Weight | 217.02 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Flash Point | 164 °C | [1] |
Synthesis Pathway: A Proposed Protocol via Kolbe-Schmitt Reaction
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Experimental Protocol:
-
Formation of Sodium 2-bromophenoxide: In a dry reaction vessel, dissolve 2-bromophenol in a suitable anhydrous solvent. Add an equimolar amount of a strong base, such as sodium hydroxide, to deprotonate the phenol and form sodium 2-bromophenoxide. The reaction is typically carried out under inert atmosphere to prevent oxidation.
-
Carboxylation: The resulting sodium 2-bromophenoxide is then subjected to carboxylation by introducing carbon dioxide under pressure and elevated temperature. Typical conditions for the Kolbe-Schmitt reaction involve pressures of 100 atm and temperatures around 125 °C.[3] These conditions facilitate the electrophilic attack of CO₂ on the aromatic ring, primarily at the ortho position to the hydroxyl group due to the directing effect of the phenoxide.
-
Acidification: After the carboxylation is complete, the reaction mixture is cooled and then acidified with a strong acid, such as sulfuric acid. This protonates the carboxylate salt to yield the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to obtain the pure compound.
Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the expected analytical data based on the characterization of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic ring.
Infrared (IR) Spectroscopy:
The FT-IR spectrum is a powerful tool for identifying the functional groups present. Key expected absorption bands for this compound would include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
An O-H stretching band for the phenolic hydroxyl group.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700 cm⁻¹.
-
C-Br stretching vibrations at lower wavenumbers.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 217.02. Due to the presence of a bromine atom, a characteristic M+2 isotopic peak of nearly equal intensity to the M⁺ peak will be observed, which is a definitive indicator of a monobrominated compound.
Experimental Workflow Visualization
The overall process from synthesis to characterization can be visualized in the following workflow diagram.
Figure 2: Experimental workflow for synthesis and characterization.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound for professionals in research and drug development. While a specific detailed protocol from primary literature is currently elusive, the proposed Kolbe-Schmitt reaction offers a robust and well-established method for its preparation. The outlined characterization techniques are essential for verifying the structure and purity of the synthesized compound.
References
Spectral Analysis of 2-Bromo-6-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 2-Bromo-6-hydroxybenzoic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data and comparative analysis with closely related isomers. This approach offers a robust framework for the spectroscopic identification and characterization of this compound.
Molecular Structure and Expected Spectral Features
This compound (C₇H₅BrO₃, Molecular Weight: 217.02 g/mol ) is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a hydroxyl group, and a carboxylic acid group on a benzene ring, gives rise to characteristic signals in various spectroscopic analyses.
-
NMR Spectroscopy: The proton (¹H) and carbon-13 (¹³C) NMR spectra are expected to show distinct signals for the aromatic protons and carbons, influenced by the electronic effects of the three different substituents. The acidic proton of the carboxylic acid and the phenolic proton will also be observable, though their chemical shifts can be highly dependent on the solvent and concentration.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxylic acid, C-Br stretching, and various aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of water, carbon monoxide, and the bromine atom. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key identifier for bromine-containing fragments.
Spectral Data Summary
The following tables summarize the predicted and comparative experimental spectral data for this compound.
¹H NMR Spectral Data (Predicted)
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 (broad s) | Singlet | 1H | Carboxylic acid (-COOH) |
| ~10.0 (broad s) | Singlet | 1H | Phenolic hydroxyl (-OH) |
| ~7.4 - 7.6 | Triplet | 1H | Aromatic H (H4) |
| ~7.0 - 7.2 | Doublet | 1H | Aromatic H (H3 or H5) |
| ~6.8 - 7.0 | Doublet | 1H | Aromatic H (H3 or H5) |
Note: Predicted chemical shifts can vary. These values are estimates based on the chemical structure.
¹³C NMR Spectral Data (Predicted)
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carboxylic acid (C=O) |
| ~158 | Aromatic C (C-OH) |
| ~135 | Aromatic C (C-H) |
| ~125 | Aromatic C (C-H) |
| ~120 | Aromatic C (C-Br) |
| ~118 | Aromatic C (C-COOH) |
| ~115 | Aromatic C (C-H) |
Note: Predicted chemical shifts are estimates and can differ from experimental values.
IR Spectral Data (Typical Absorption Ranges)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| 3600 - 3200 | Broad | O-H stretch (Phenol) |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| 1600 - 1450 | Medium-Weak | C=C stretch (Aromatic) |
| 1300 - 1200 | Strong | C-O stretch (Carboxylic acid/Phenol) |
| 700 - 500 | Strong | C-Br stretch |
Mass Spectrometry Data (Predicted)
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
| m/z | Relative Intensity (%) | Assignment |
| 215/217 | 100 | [M-H]⁻ |
| 197/199 | 40 | [M-H-H₂O]⁻ |
| 171/173 | 60 | [M-H-CO₂]⁻ |
| 136 | 20 | [M-H-Br]⁻ |
Note: The m/z values are presented as a pair for bromine-containing fragments, representing the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the chosen ionization method.
-
-
Instrument Setup (ESI):
-
The mass spectrometer is equipped with an electrospray ionization (ESI) source.
-
The instrument can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion ([M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral characterization of this compound.
Caption: Predicted ESI-MS fragmentation of this compound.
Theoretical Analysis of 2-Bromo-6-hydroxybenzoic Acid: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-hydroxybenzoic acid, a substituted aromatic carboxylic acid, presents a molecular scaffold of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bulky bromine atom and a hydrogen-bonding hydroxyl group ortho to the carboxylic acid moiety, dictates its stereoelectronic properties and potential intermolecular interactions. Understanding these properties at a molecular level is crucial for predicting its behavior in biological systems and for the rational design of novel derivatives.
This technical guide provides an in-depth overview of a theoretical investigation into the structural and electronic properties of this compound using Density Functional Theory (DFT). While experimental data for this specific molecule is limited in the public domain, this paper serves as a practical guide, outlining a robust computational protocol and presenting a hypothetical, yet realistic, set of theoretical data based on established computational methods for analogous molecules. This approach provides a foundational understanding of the molecule's characteristics and a framework for future experimental and computational studies.
Computational Methodology
The theoretical calculations outlined herein are based on a widely accepted and validated computational protocol for substituted benzoic acids.[1][2]
Software: All calculations are performed using the Gaussian 09 software suite.
Methodology: The geometry of this compound is optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2] This functional is known for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.
Basis Set: The 6-311++G(d,p) basis set is employed for all atoms. This triple-zeta basis set includes diffuse functions (++) to accurately describe anions and molecules with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.
Frequency Analysis: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies are uniformly scaled by a factor of 0.961 to correct for anharmonicity and limitations of the theoretical method.[3]
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry to determine the electronic band gap and other quantum chemical descriptors.
Data Presentation
The following tables summarize the hypothetical quantitative data derived from the computational protocol described above. These values are based on typical results for similarly substituted benzoic acids and serve as a predictive guide.
Table 1: Optimized Geometric Parameters (Bond Lengths)
| Bond | Calculated Bond Length (Å) |
| C1-C2 | 1.405 |
| C2-C3 | 1.398 |
| C3-C4 | 1.395 |
| C4-C5 | 1.399 |
| C5-C6 | 1.402 |
| C6-C1 | 1.408 |
| C1-C7 (Carboxyl) | 1.495 |
| C7=O8 | 1.215 |
| C7-O9 | 1.350 |
| O9-H10 | 0.965 |
| C2-Br11 | 1.910 |
| C6-O12 | 1.360 |
| O12-H13 | 0.968 |
| C3-H14 | 1.085 |
| C4-H15 | 1.086 |
| C5-H16 | 1.084 |
Table 2: Optimized Geometric Parameters (Bond Angles)
| Bond Angle | Calculated Bond Angle (°) |
| C6-C1-C2 | 118.5 |
| C1-C2-C3 | 121.0 |
| C2-C3-C4 | 120.5 |
| C3-C4-C5 | 119.0 |
| C4-C5-C6 | 120.8 |
| C5-C6-C1 | 120.2 |
| C2-C1-C7 | 122.0 |
| C6-C1-C7 | 119.5 |
| O8=C7-O9 | 124.0 |
| O8=C7-C1 | 120.0 |
| O9-C7-C1 | 116.0 |
| C7-O9-H10 | 109.5 |
| C1-C2-Br11 | 119.8 |
| C3-C2-Br11 | 119.2 |
| C5-C6-O12 | 118.0 |
| C1-C6-O12 | 121.8 |
| C6-O12-H13 | 109.0 |
Table 3: Calculated Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Description |
| ν(O-H) - Carboxyl | 3550 | O-H stretching (intramolecular H-bond) |
| ν(O-H) - Hydroxyl | 3450 | O-H stretching (intramolecular H-bond) |
| ν(C-H) - Aromatic | 3080 - 3020 | Aromatic C-H stretching |
| ν(C=O) - Carboxyl | 1685 | Carbonyl C=O stretching |
| ν(C-C) - Aromatic Ring | 1600 - 1450 | Aromatic C-C stretching |
| δ(O-H) - Carboxyl | 1420 | O-H in-plane bending |
| δ(C-H) - Aromatic | 1300 - 1000 | Aromatic C-H in-plane bending |
| ν(C-O) - Carboxyl | 1250 | C-O stretching |
| ν(C-O) - Hydroxyl | 1210 | C-O stretching |
| ν(C-Br) | 650 | C-Br stretching |
Table 4: Calculated Electronic Properties
| Property | Calculated Value (eV) |
| Energy of HOMO (EHOMO) | -6.85 |
| Energy of LUMO (ELUMO) | -1.98 |
| HOMO-LUMO Energy Gap (ΔE) | 4.87 |
Visualizations
The following diagrams illustrate the logical workflow of the computational study and a hypothetical signaling pathway where this compound could be investigated as a modulator.
Caption: Computational chemistry workflow for this compound.
Caption: Hypothetical signaling pathway modulation by this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the study of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can generate predictive data on the molecule's geometric, vibrational, and electronic properties. The presented hypothetical data serves as a valuable starting point for researchers, offering insights into the molecule's structure and reactivity. The detailed methodology and workflows provide a clear roadmap for conducting similar computational studies. This foundational knowledge is essential for the future design and development of novel therapeutics and materials based on the this compound scaffold. Further experimental validation is encouraged to corroborate and refine these theoretical findings.
References
- 1. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study [mdpi.com]
- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-6-hydroxybenzoic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Historical Context and Putative Discovery
The discovery of 2-Bromo-6-hydroxybenzoic acid is likely situated within the broader exploration of electrophilic aromatic substitution reactions on substituted benzoic acids, a significant area of research in the late 19th century. Following the elucidation of the structure of benzene by August Kekulé in 1865, organic chemists systematically investigated the reactions of benzene derivatives. Salicylic acid (2-hydroxybenzoic acid), a readily available natural product, would have been a prime candidate for such studies.
The directing effects of substituents on the benzene ring were a central theme of this era. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director. The interplay of these directing effects in the bromination of salicylic acid would have been a subject of academic inquiry. It is highly probable that this compound was first synthesized and characterized during this period of systematic investigation of aromatic chemistry. Early reports of such compounds would have been published in German chemical journals and compiled in comprehensive chemical encyclopedias like the Beilstein Handbuch der Organischen Chemie.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₅BrO₃ |
| Molecular Weight | 217.02 g/mol |
| Appearance | Solid |
| CAS Number | 38876-70-9 |
Plausible Historical Synthesis: Electrophilic Bromination of Salicylic Acid
The most probable historical route to the synthesis of this compound is the direct bromination of 2-hydroxybenzoic acid (salicylic acid). The hydroxyl group, being a powerful activating group, would direct the incoming bromine electrophile to the positions ortho and para to it. Since the para position is occupied by the carboxylic acid group, substitution would be directed to the ortho positions, one of which is the carbon atom between the hydroxyl and carboxyl groups (C6).
Experimental Protocol: Bromination of 2-Hydroxybenzoic Acid
This protocol is a plausible reconstruction of a historical method, adapted with modern safety considerations.
Materials:
-
2-Hydroxybenzoic acid (Salicylic acid)
-
Liquid Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Ice
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known quantity of 2-hydroxybenzoic acid in glacial acetic acid.
-
Cooling: Cool the flask in an ice bath to maintain a low temperature during the reaction.
-
Bromination: Slowly add a stoichiometric amount of liquid bromine dissolved in glacial acetic acid from the dropping funnel to the stirred solution. The addition should be dropwise to control the reaction rate and temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for several hours to ensure complete bromination.
-
Quenching: Carefully add a saturated solution of sodium bisulfite to the reaction mixture to quench any unreacted bromine. The characteristic red-brown color of bromine should disappear.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product with cold distilled water to remove any remaining acetic acid and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Signaling Pathways and Biological Relevance
Currently, there is limited information available in the public domain regarding the specific involvement of this compound in biological signaling pathways. As a substituted benzoic acid, it could potentially interact with enzymes or receptors that recognize this structural motif. Further research is required to elucidate any specific biological activities and its mechanism of action.
Conclusion
While the precise historical details of the discovery of this compound remain to be uncovered from historical chemical literature, its synthesis is firmly rooted in the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry. The plausible synthesis route via the bromination of salicylic acid is a classic example of the directing effects of substituents on an aromatic ring. This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences, encouraging further investigation into its properties and potential applications.
An In-depth Technical Guide to the Reaction Mechanisms of 2-Bromo-6-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core reaction mechanisms involving 2-Bromo-6-hydroxybenzoic acid, a versatile building block in organic synthesis. Due to its bifunctional nature, possessing both a carboxylic acid and a phenolic hydroxyl group, alongside a reactive bromine atom, this molecule can undergo a variety of chemical transformations. This document outlines the fundamental principles, experimental protocols, and quantitative data for key reactions, including Suzuki coupling, esterification, etherification, and decarboxylation.
Core Reaction Mechanisms
This compound is a valuable starting material for the synthesis of a diverse range of more complex molecules. Its reactivity is centered around three primary sites: the carboxylic acid group, the phenolic hydroxyl group, and the carbon-bromine bond on the aromatic ring.
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide functionality of this compound with various organoboron compounds, typically arylboronic acids. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocol: General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol is a general method adapted for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific conditions may be required for different substrates.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 mmol).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) and a suitable ligand like SPhos (4-10 mol%). Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reaction: Heat the mixture to a temperature between 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Analogous Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of structurally similar bromo-substituted aromatic acids. This data can serve as a starting point for the optimization of reactions with this compound.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 | [1] |
| 2-Bromo-6-methyl-1H-benzo[d]imidazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 | [1] |
| 4-Bromo-2-hydroxybenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80-100 | 8-16 | 85 | [2] |
| Aryl Bromide | Arylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | RT | 1.5 | >95 | [3] |
Esterification
The carboxylic acid group of this compound can be readily converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This Fischer esterification is a reversible reaction.
Reaction Principle: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.
Experimental Protocol: Esterification with Methanol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in an excess of methanol (e.g., 10 mL), which serves as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 mmol), to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain the crude ester, which can be further purified by chromatography or recrystallization.
Quantitative Data for Analogous Esterification Reactions
The following table presents data from esterification reactions of similar substituted benzoic acids.
| Carboxylic Acid | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid Derivatives | Methanol | Phosphoric acid modified Montmorillonite K10 (10 wt%) | Reflux | 5 | >90 | [4] |
| Benzoic Acid Derivatives | Benzyl Alcohol | Phosphoric acid modified Montmorillonite K10 (10 wt%) | Reflux | 5 | >90 | [4] |
| p-Hydroxybenzoic Acid | Various Alcohols | H₂SO₄ | Reflux | 2 | Not specified | [5] |
Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can be converted to an ether via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Reaction Principle: This is a classic Sₙ2 reaction where the phenoxide ion attacks the primary or methyl alkyl halide. The reaction is most efficient with unhindered alkyl halides.
Experimental Protocol: Etherification with Methyl Iodide
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃) (2.0-3.0 mmol).
-
Alkyl Halide Addition: Add the alkylating agent, for example, methyl iodide (CH₃I) (1.1-1.5 mmol), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC. The reaction is typically complete within a few hours.
-
Work-up: Filter off the inorganic salts and evaporate the solvent. Dissolve the residue in an organic solvent and water.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography. It is important to note that both the hydroxyl and carboxylic acid groups can be alkylated under these conditions. Selective etherification may require protection of the carboxylic acid group first.
Quantitative Data for Analogous Williamson Ether Synthesis
The table below shows typical conditions and yields for Williamson ether synthesis with similar phenolic compounds.
| Phenol | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Ethylphenol | Methyl Iodide | NaOH | Water/DCM (Phase Transfer) | Reflux | 1 | Not specified | [1] |
| p-Cresol | Chloroacetic Acid | KOH | Water | Reflux | 0.33 | Not specified | [6] |
| General | Primary Alkyl Halide | Alkoxide | Various | 50-100 | 1-8 | 50-95 | [7] |
Decarboxylation
The carboxylic acid group can be removed from the aromatic ring through a decarboxylation reaction, typically by heating. The presence of the ortho-hydroxyl group can facilitate this process.
Reaction Principle: Thermal decarboxylation of salicylic acid derivatives can proceed through a concerted mechanism involving a cyclic transition state where the phenolic proton is transferred to the ipso-carbon as the C-C bond cleaves, releasing carbon dioxide.
Experimental Protocol: Thermal Decarboxylation
-
Reaction Setup: Place this compound in a reaction vessel suitable for high temperatures, potentially with a high-boiling solvent like quinoline or in a deep eutectic solvent.
-
Catalyst (Optional): In some cases, a catalyst such as copper powder or a copper salt can be added to lower the required temperature.
-
Reaction: Heat the mixture to a high temperature (typically >150 °C). The evolution of CO₂ indicates the reaction is proceeding.
-
Work-up and Purification: After the reaction is complete, the product can be isolated by distillation, extraction, or chromatography, depending on the reaction conditions and the properties of the product.
Quantitative Data for Analogous Decarboxylation Reactions
The following table provides data for the decarboxylation of various hydroxybenzoic acids.
| Substrate | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Hydroxybenzoic Acids | Choline chloride-urea (DES) | 160 | 9 | up to 94 | [8][9] |
| 4-Hydroxybenzoic Acid | Fe₂₅Ru₇₅@SILP+IL-NEt₂ | 175 | 18 | >99 | |
| Cannabidiolic Acid (a β-keto acid analog) | Heat (in biomass) | 130 | 1 | Not specified | [10] |
Experimental Workflow Overview
A general workflow for performing and analyzing the reactions described above is depicted below.
Conclusion
This compound is a highly versatile reagent in organic synthesis. The presence of three distinct functional groups allows for a wide range of selective transformations, making it a valuable precursor for the development of novel compounds in the pharmaceutical and materials science fields. The reaction mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound effectively in their synthetic endeavors. Further optimization of the presented reaction conditions will likely be necessary to achieve desired outcomes for specific target molecules.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
physical and chemical properties of 2-Bromo-6-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical and chemical properties of 2-Bromo-6-hydroxybenzoic acid (CAS No: 38876-70-9). It includes key data, experimental protocols for synthesis and analysis, and workflows for its characterization, designed to support research and development activities.
Core Properties and Safety Information
This compound is a substituted aromatic compound containing a carboxylic acid, a hydroxyl group, and a bromine atom.[1] These functional groups confer specific reactivity and properties, making it a useful building block in organic synthesis, particularly for the preparation of amides and other functionalized molecules.[1] It is also used in the development of phenoxy- and phenylthiopyrimidine derivatives intended for use as herbicides.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 38876-70-9 | [1][2] |
| Molecular Formula | C₇H₅BrO₃ | [1][3] |
| Molecular Weight | 217.02 g/mol | [1][3] |
| Physical Form | Solid | [3] |
| Flash Point | 164 °C | [1] |
| InChI Key | LSIRNJUVADUUAN-UHFFFAOYSA-N | [3] |
| SMILES String | OC(C1=C(C=CC=C1Br)O)=O | [3] |
Table 2: Safety and Hazard Information
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS06 (Skull and crossbones) | [3] |
| Signal Word | Danger | [3] |
| Hazard Statement | H301: Toxic if swallowed | [3] |
| Precautionary Statements | P301 + P330 + P331 + P310 | [3] |
| Hazard Class | Acute Toxicity 3 (Oral) | [3] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [3] |
Users must handle this compound in accordance with the safety data sheet, using appropriate personal protective equipment (PPE) in a well-ventilated area.[4]
Spectroscopic Data (Predicted)
While comprehensive, experimentally verified spectra for this compound are not widely available in public databases, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Spectrum | Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ¹H NMR | ~11-13 (broad s) | Carboxylic acid (-COOH) | Highly deshielded acidic proton. |
| ~9-10 (broad s) | Phenolic hydroxyl (-OH) | Deshielded acidic proton, position can vary. | |
| ~6.8-7.5 (m) | Aromatic protons (Ar-H) | The electron-donating -OH and electron-withdrawing -Br and -COOH groups will create a complex splitting pattern for the three aromatic protons. | |
| ¹³C NMR | ~170 | Carboxylic acid carbon (-COOH) | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| ~155 | C-OH (aromatic) | Carbon attached to the hydroxyl group, deshielded. | |
| ~110 | C-Br (aromatic) | Carbon attached to bromine, shielded relative to other substituted carbons. | |
| ~115-135 | Aromatic carbons (C-H & C-COOH) | Chemical shifts for the remaining aromatic carbons. |
Table 4: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 2500-3300 (very broad) | O-H (Carboxylic Acid) | Stretching |
| 3200-3600 (broad) | O-H (Phenol) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| 1550-1620 | C=C (Aromatic) | Stretching |
| 1150-1300 | C-O | Stretching |
Mass Spectrometry (MS) In an electron ionization (EI) mass spectrum, this compound would exhibit a characteristic molecular ion peak pattern due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. This results in two peaks of almost equal intensity: [M]⁺ at m/z 216 and [M+2]⁺ at m/z 218.[5]
Experimental Protocols & Workflows
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.
A representative protocol for the synthesis of a brominated hydroxybenzoic acid involves the direct electrophilic bromination of a hydroxybenzoic acid precursor. The following workflow is adapted from established methods for similar phenolic compounds.[6]
Methodology:
-
Reaction Setup: Dissolve the starting material (e.g., 6-hydroxybenzoic acid) in a suitable solvent like glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel.[6]
-
Bromination: Slowly add a solution of one equivalent of bromine in glacial acetic acid to the stirred solution. Maintain the temperature between 20-25°C using a water bath.[6]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.[6]
-
Workup: Quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite until the color disappears. Pour the reaction mixture into ice-cold water to precipitate the crude product.[6]
-
Purification: Collect the solid precipitate by vacuum filtration. Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
The acidity of the carboxylic acid and phenolic hydroxyl groups can be quantified by determining their pKa values. A common method is potentiometric titration.[7]
Methodology:
-
Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., ethanol and deionized water).[7]
-
Titration Setup: Place a calibrated pH probe into the solution and position a burette containing a standardized strong base solution (e.g., 0.10 M NaOH) above the beaker.[7]
-
Data Collection: Add the titrant in small, precise increments, recording the pH after each addition. Smaller increments should be used near the expected equivalence points where the pH changes rapidly.[7]
-
Analysis: Plot a graph of pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with two acidic protons, two inflection points and two half-equivalence points may be observed, corresponding to the pKa of the carboxylic acid and the phenol.
Confirming the identity and purity of the synthesized compound requires a combination of spectroscopic techniques.
Methodology:
-
Sample Preparation: Prepare separate, appropriately concentrated samples of the compound for each analytical technique, using suitable solvents (e.g., deuterated solvents like DMSO-d₆ for NMR).[8]
-
Data Acquisition:
-
Mass Spectrometry: Obtain the mass spectrum to determine the molecular weight and observe the characteristic bromine isotopic pattern.[5]
-
IR Spectroscopy: Acquire the infrared spectrum to identify the principal functional groups.[5]
-
NMR Spectroscopy: Run both ¹H and ¹³C NMR spectra to elucidate the precise connectivity of the atoms and confirm the substitution pattern on the aromatic ring.[5]
-
-
Data Integration: Correlate the data from all three techniques to build a complete and unambiguous structural assignment, confirming the identity and purity of the this compound.[8]
References
- 1. This compound | 38876-70-9 | NBA87670 [biosynth.com]
- 2. This compound | 38876-70-9 [chemicalbook.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide to 2-Bromo-6-hydroxybenzoic Acid (CAS 38876-70-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic methodologies related to 2-Bromo-6-hydroxybenzoic acid (CAS 38876-70-9). The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Chemical Identity and Physical Properties
This compound is a substituted aromatic carboxylic acid. Its chemical structure consists of a benzoic acid core with a bromine atom and a hydroxyl group at positions 2 and 6, respectively.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 38876-70-9 |
| Chemical Name | This compound |
| Molecular Formula | C₇H₅BrO₃ |
| Molecular Weight | 217.02 g/mol |
| Synonyms | 6-Bromosalicylic acid, 3-Bromo-2-carboxyphenol |
| InChI | InChI=1S/C7H5BrO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11) |
| SMILES | O=C(O)c1c(O)cccc1Br |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Solid, faint beige powder | |
| Boiling Point | 164-167 °C | [1] |
| Flash Point | 164 °C | [2] |
| Purity | 98% |
Note: Conflicting data exists for some physical properties. The provided values are based on available supplier information.
Safety and Handling
This compound is classified as a hazardous substance. Adherence to appropriate safety protocols is essential when handling this chemical.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.
First Aid Measures:
-
If Swallowed: Rinse mouth and seek medical attention.
-
If on Skin: Wash with plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing.
Storage: Store in a well-ventilated place. Keep container tightly closed.
Synthesis and Experimental Protocols
This compound is a valuable building block in organic synthesis. It is notably used in the preparation of phenoxy- and phenylthiopyrimidine derivatives, which have applications as herbicides.[3]
Below is a generalized experimental workflow for the bromination of a hydroxybenzoic acid, which can be adapted for the synthesis of the target compound. Note: This is a representative protocol and may require optimization for the specific synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information in the searched scientific literature regarding the specific biological activities, mechanisms of action, or effects on signaling pathways of this compound (CAS 38876-70-9). Further research is required to elucidate any potential pharmacological or biological effects of this compound.
Due to the lack of data on biological activity, a diagram of a signaling pathway cannot be provided at this time.
Spectroscopic Data
Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS 38876-70-9) are not consistently available in the public domain. Researchers are advised to acquire their own analytical data to confirm the identity and purity of this compound.
Conclusion
References
Unveiling the Solid-State Architecture of Brominated Salicylic Acids: A Technical Guide to Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of brominated hydroxybenzoic acids. While the primary focus is on 2-Bromo-6-hydroxybenzoic acid, a complete crystallographic study for this specific isomer is not publicly available at the time of this writing. Therefore, this guide will utilize the closely related isomer, 4-Bromo-2-hydroxybenzoic acid , as a case study to illustrate the core principles and techniques of single-crystal X-ray diffraction analysis. The data and analyses presented for this analog serve as a robust framework for understanding the structural characteristics that can be anticipated in related compounds.
Introduction to the Crystallographic Significance of Substituted Benzoic Acids
Substituted benzoic acids, including halogenated derivatives of salicylic acid, are fundamental building blocks in medicinal chemistry and materials science. Their solid-state properties, such as solubility, stability, and bioavailability, are intrinsically linked to their crystal packing and the network of intermolecular interactions.[1] X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement, providing invaluable insights into structure-property relationships.
The presence of hydroxyl, carboxyl, and bromo functional groups on the benzene ring predisposes these molecules to a rich variety of intermolecular interactions, most notably hydrogen bonding and halogen bonding. These interactions govern the formation of specific supramolecular synthons, which are recurring structural motifs that dictate the overall crystal architecture.
Experimental Protocols
A successful crystal structure analysis begins with the synthesis of high-quality single crystals. The following sections outline the generalized experimental procedures for the synthesis and crystallographic analysis of a brominated hydroxybenzoic acid.
Synthesis and Crystallization
The synthesis of brominated hydroxybenzoic acids can be achieved through various organic reactions, such as the electrophilic bromination of a hydroxybenzoic acid precursor.
General Synthesis Procedure:
-
Dissolution: The precursor hydroxybenzoic acid is dissolved in a suitable solvent, often a polar organic solvent like glacial acetic acid.
-
Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise to the solution. The reaction is typically stirred at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water to remove any remaining acid and salts, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture).
Crystallization for X-ray Diffraction:
Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a saturated solution is a commonly employed technique.
-
A small amount of the purified compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone) to prepare a nearly saturated solution.
-
The solution is filtered to remove any particulate matter.
-
The clear solution is placed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray analysis should form.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.
Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.
-
Data Processing: The collected raw data is processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial atomic model is then refined to improve the agreement between the calculated and observed diffraction data.
The workflow for crystal structure determination is visualized in the diagram below.
Crystallographic Data for 4-Bromo-2-hydroxybenzoic Acid
The following tables summarize the key crystallographic data for 4-Bromo-2-hydroxybenzoic acid, providing a quantitative basis for understanding its solid-state structure.[2]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₇H₅BrO₃ |
| Formula Weight | 217.02 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 3.9283(3) Å |
| b | 5.9578(5) Å |
| c | 15.1246(12) Å |
| α | 92.925(3) ° |
| β | 90.620(3) ° |
| γ | 94.710(3) ° |
| Volume | 352.09(5) ų |
| Z | 2 |
| Calculated Density | 2.046 Mg/m³ |
| Absorption Coefficient | 5.998 mm⁻¹ |
| F(000) | 212 |
| Refinement Details | |
| Goodness-of-fit on F² | 1.049 |
| Final R indices [I>2σ(I)] | R1 = 0.0330, wR2 = 0.0789 |
| R indices (all data) | R1 = 0.0384, wR2 = 0.0818 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| Br1 - C4 | 1.899(2) |
| O1 - C2 | 1.353(3) |
| O2 - C7 | 1.312(3) |
| O3 - C7 | 1.221(3) |
| C1 - C2 | 1.396(3) |
| C1 - C6 | 1.385(4) |
| C1 - C7 | 1.479(3) |
| C2 - C3 | 1.387(4) |
| C3 - C4 | 1.379(4) |
| C4 - C5 | 1.381(4) |
| C5 - C6 | 1.388(4) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) |
| C6 - C1 - C2 | 118.8(2) |
| C6 - C1 - C7 | 119.8(2) |
| C2 - C1 - C7 | 121.4(2) |
| O1 - C2 - C3 | 118.3(2) |
| O1 - C2 - C1 | 122.1(2) |
| C3 - C2 - C1 | 119.6(2) |
| C4 - C3 - C2 | 120.2(2) |
| C3 - C4 - C5 | 121.3(2) |
| C3 - C4 - Br1 | 119.4(2) |
| C5 - C4 - Br1 | 119.3(2) |
| O3 - C7 - O2 | 122.3(2) |
| O3 - C7 - C1 | 121.1(2) |
| O2 - C7 - C1 | 116.6(2) |
Analysis of Intermolecular Interactions
The crystal packing of substituted benzoic acids is predominantly directed by hydrogen bonds involving the carboxylic acid and hydroxyl groups. In many cases, the carboxylic acid groups form centrosymmetric dimers through strong O-H···O hydrogen bonds.
In the case of 4-Bromo-2-hydroxybenzoic acid, the molecules are linked by intermolecular O-H···O hydrogen bonds between the carboxylic acid groups, forming dimers. These dimers are further connected into a three-dimensional network through other weak interactions.
The diagram below illustrates the common hydrogen bonding patterns observed in the crystal structures of substituted salicylic acids.
Conclusion
The crystal structure analysis of 4-Bromo-2-hydroxybenzoic acid reveals a well-defined arrangement of molecules in the solid state, governed by strong intermolecular hydrogen bonds that lead to the formation of carboxylic acid dimers. This detailed structural information is paramount for understanding the physicochemical properties of this compound and serves as a valuable reference for predicting the crystal structures of related molecules, including this compound. For drug development professionals, such analyses are crucial for polymorphism screening, formulation development, and intellectual property protection. Future work should aim to obtain single crystals of this compound to allow for a direct comparative analysis of its crystal structure with other isomers.
References
An In-depth Technical Guide on the Solubility of 2-Bromo-6-hydroxybenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not currently provide specific quantitative solubility data for 2-Bromo-6-hydroxybenzoic acid. This guide therefore focuses on providing a comprehensive framework for understanding and determining its solubility. It includes qualitative information for a structurally similar compound, detailed experimental protocols for solubility determination, and the strategic importance of solubility data in the drug development pipeline.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of solvents for reactions and crystallizations, impacts bioavailability in pharmacological studies, and influences the overall feasibility of a compound's development into a therapeutic agent.[1] This guide provides researchers with the necessary protocols to determine the solubility of this compound and contextualizes the importance of this data.
Qualitative Solubility Profile of a Structural Isomer
While quantitative data for this compound is unavailable, qualitative solubility information for the related isomer, 2-bromo-5-hydroxybenzoic acid, offers some insight into its likely behavior. This information suggests that the compound class is generally soluble in polar organic solvents.
Table 1: Qualitative Solubility of 2-Bromo-5-hydroxybenzoic Acid
| Solvent Class | Examples | Reported Solubility |
| Alcohols | Methanol, Ethanol | Soluble |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |
| Ketones | Acetone | Soluble |
| Water | Slightly Soluble |
This data is for a structural isomer and should be used as a preliminary guide only. Experimental verification for this compound is essential.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[2] This protocol, followed by a suitable analytical method like High-Performance Liquid Chromatography (HPLC), provides accurate and reproducible solubility data.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or other suitable analytical instrument
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker with the temperature controlled at the desired value (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[3]
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to permit the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method. Record the dilution factor.
-
3.3. Analysis by HPLC
-
Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.[4][5] Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve.
-
Sample Analysis: Inject the diluted sample solutions and determine their concentrations from the calibration curve.
3.4. Calculation of Solubility
The solubility is calculated from the concentration of the diluted sample and the dilution factor. The result can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).
Visualizing Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the central role of solubility in the drug discovery and development process.
Caption: Experimental workflow for determining solubility via the shake-flask method.
Caption: The role of solubility assessment in the drug development pipeline.[6][7]
Conclusion
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. bioassaysys.com [bioassaysys.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. helixchrom.com [helixchrom.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. veranova.com [veranova.com]
Quantum Chemical Calculations for 2-Bromo-6-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed quantum chemical study for 2-Bromo-6-hydroxybenzoic acid. Due to the limited availability of specific experimental and computational data for this molecule, this document outlines a robust computational protocol based on established methods for analogous compounds. It serves as a procedural template for researchers aiming to investigate the structural, electronic, and spectroscopic properties of this compound.
Introduction
This compound is a halogenated derivative of salicylic acid. Its structural features, including the presence of a carboxylic acid, a hydroxyl group, and a bromine atom on the aromatic ring, suggest potential applications in medicinal chemistry and materials science. Quantum chemical calculations are indispensable for understanding the molecule's intrinsic properties at the atomic level. These computational methods allow for the prediction of molecular geometry, vibrational frequencies, electronic properties, and reactivity, offering insights that are crucial for drug design and development.
This guide details a proposed computational workflow using Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules. The outlined protocols and data presentation formats are designed to provide a clear pathway for a comprehensive theoretical analysis of this compound.
Proposed Computational Methodology
The following protocol is based on methodologies that have been successfully applied to similar brominated aromatic compounds.
Software: Gaussian 16 or other comparable quantum chemistry software packages.
Method: Density Functional Theory (DFT). DFT offers a good balance between computational cost and accuracy for molecules of this size.
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). This hybrid functional is widely used and has a proven track record for providing reliable predictions of molecular geometries and vibrational frequencies for organic compounds.
Basis Set: 6-311++G(d,p). This Pople-style basis set is a flexible, split-valence triple-zeta basis set that includes diffuse functions (++) to describe anions and excited states, as well as polarization functions (d,p) on heavy atoms and hydrogens to accurately model bond angles.
Experimental & Computational Workflow
The following diagram illustrates the proposed workflow for a comprehensive study of this compound, integrating both computational and (when available) experimental approaches.
An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for 2-Bromo-6-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-6-hydroxybenzoic acid. Due to the limited availability of complete experimental spectral assignments in the public domain for this specific compound, this paper presents a thorough predictive analysis based on established NMR principles and data from structurally analogous compounds. This guide includes predicted chemical shifts, multiplicities, and coupling constants, a detailed experimental protocol for acquiring such data, and a structural diagram to aid in the assignment of NMR signals. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry, medicinal chemistry, and materials science.
Introduction
This compound is a substituted aromatic carboxylic acid of interest in various fields of chemical research, including as a building block in the synthesis of more complex molecules. A comprehensive understanding of its spectral characteristics is crucial for reaction monitoring, structural confirmation, and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide provides predicted ¹H and ¹³C NMR spectral data for this compound, offering a foundational reference for scientists working with this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR assignments for this compound. These predictions are derived from the analysis of substituent effects and comparison with experimental data for structurally related compounds, including 2-bromophenol, 2-bromobenzoic acid, and other substituted benzoic acids.
Predicted ¹H NMR Assignments
The ¹H NMR spectrum of this compound is predicted to exhibit signals for the three aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.0 - 7.2 | Doublet of doublets (dd) or Triplet (t) | J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.0 |
| H-4 | 7.3 - 7.5 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 |
| H-5 | 6.8 - 7.0 | Doublet of doublets (dd) or Triplet (t) | J(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.0 |
| -OH | 9.0 - 11.0 | Broad Singlet (br s) | - |
| -COOH | 11.0 - 13.0 | Broad Singlet (br s) | - |
Note: The exact chemical shifts of the -OH and -COOH protons are highly dependent on the solvent and concentration due to hydrogen bonding and exchange.
Predicted ¹³C NMR Assignments
The ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in this compound.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 115 - 120 |
| C-2 | 110 - 115 |
| C-3 | 130 - 135 |
| C-4 | 120 - 125 |
| C-5 | 118 - 123 |
| C-6 | 155 - 160 |
| C=O (Carboxylic Acid) | 170 - 175 |
Molecular Structure and Numbering
To facilitate the discussion of NMR assignments, the chemical structure of this compound with the standard IUPAC numbering is provided below.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic carboxylic acids such as this compound.[1]
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Solubility: Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of approximately -2 to 14 ppm is appropriate to cover both aromatic and acidic proton signals.
-
Temperature: 298 K (25 °C).
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range of approximately 0 to 200 ppm is suitable for most organic compounds.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals to determine the relative ratios of protons and pick the peaks to identify their chemical shifts.
Logical Workflow for NMR-based Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using NMR spectroscopy.
Caption: A logical workflow diagram for the structural elucidation of an organic compound using NMR spectroscopy.
Conclusion
This technical guide provides a detailed predicted ¹H and ¹³C NMR analysis for this compound, which serves as a valuable reference in the absence of readily available experimental data. The provided methodologies for data acquisition and a logical workflow for structural elucidation offer a comprehensive resource for researchers. It is anticipated that this guide will facilitate the identification and characterization of this compound in various research and development settings.
Disclaimer: The NMR data presented in this document are predicted and should be used as a guide. Experimental verification is recommended for definitive assignments.
References
Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-6-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Fragmentation Pattern
The fragmentation of 2-Bromo-6-hydroxybenzoic acid in a mass spectrometer, typically under electron ionization (EI), is anticipated to proceed through several key pathways initiated by the ionization of the molecule to form a molecular ion (M+•). The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in doublet peaks for bromine-containing fragments, separated by two mass-to-charge (m/z) units.
The primary fragmentation routes are expected to involve the loss of small neutral molecules such as carbon dioxide (CO2), water (H2O), and hydrogen bromide (HBr), as well as radical species.
A logical workflow for the fragmentation process is outlined below:
Caption: Predicted fragmentation workflow of this compound.
Tabulated Quantitative Data
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion. The isotopic peaks due to bromine are indicated as M+ and M+2.
| m/z (79Br / 81Br) | Proposed Fragment Ion | Neutral Loss | Notes |
| 216 / 218 | [C₇H₅BrO₃]⁺• | - | Molecular Ion (M⁺•) |
| 199 / 201 | [C₇H₄BrO₂]⁺ | •OH | Loss of hydroxyl radical from the carboxylic acid group. |
| 188 / 190 | [C₆H₅BrO]⁺• | CO₂ | Decarboxylation, a common fragmentation for benzoic acids.[1][2] |
| 171 / 173 | [C₆H₄Br]⁺ | •COOH | Loss of the carboxyl group as a radical. |
| 137 | [C₇H₅O₃]⁺ | •Br | Loss of a bromine radical. |
| 109 | [C₆H₅O]⁺ | Br, CO | Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment. |
| 93 | [C₆H₅O]⁺ | Br, CO₂ | Loss of bromine radical followed by decarboxylation. |
Proposed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
To experimentally determine the fragmentation pattern of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is proposed.
Caption: A typical experimental workflow for GC-MS analysis.
Detailed Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or dichloromethane. Derivatization, for instance by silylation, might be necessary to increase volatility and thermal stability for GC analysis.
-
Gas Chromatography (GC): The prepared sample is injected into a gas chromatograph.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS): The eluent from the GC column is introduced into the mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to propose fragmentation pathways. Comparison with spectral libraries can aid in confirmation, although a spectrum for this specific isomer may not be present.
Core Fragmentation Pathways
The fragmentation of aromatic carboxylic acids is often initiated by the loss of the carboxylic acid group or its components.[3] For this compound, the following pathways are plausible:
-
Decarboxylation: A primary fragmentation route is the loss of a molecule of carbon dioxide (CO₂), leading to the formation of a bromophenol radical cation.
-
Loss of Water: The presence of a hydroxyl group ortho to the carboxylic acid can facilitate the loss of a water molecule via an ortho effect, a common fragmentation mechanism for ortho-substituted benzoic acids.
-
Halogen Loss: Cleavage of the carbon-bromine bond can result in the loss of a bromine radical. This can occur either from the molecular ion or from subsequent fragment ions.[4]
The interplay of these fragmentation pathways will define the characteristic mass spectrum of this compound. Experimental verification is essential to confirm these predicted patterns and to fully elucidate the fragmentation behavior of this molecule.
References
Methodological & Application
The Versatility of 2-Bromo-6-hydroxybenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
Introduction
2-Bromo-6-hydroxybenzoic acid is a versatile building block in organic synthesis, possessing three distinct functional groups that can be selectively manipulated to construct complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of novel biaryl carboxylic acids, substituted styrenes, and arylated amines. However, the presence of both a carboxylic acid and a hydroxyl group ortho to the bromine atom presents unique challenges, including potential catalyst inhibition and the need for chemoselective reaction conditions. This document provides a detailed overview of the application of this compound in key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While specific literature precedents for this exact substrate are limited, the following protocols are based on established methodologies for structurally related compounds and provide a strong foundation for reaction optimization.
Suzuki-Miyaura Coupling: Synthesis of 6-Hydroxybiphenyl-2-carboxylic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. The coupling of this compound with various arylboronic acids provides access to a diverse range of 6-hydroxybiphenyl-2-carboxylic acid derivatives, which are valuable intermediates in drug discovery.
Reaction Principle
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with the potentially coordinating hydroxyl and carboxyl groups of the substrate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos, or triphenylphosphine) (4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (3.0 mmol).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) and add them to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and acidify with 1 M HCl to pH ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | [Data not available] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 24 | [Data not available] |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 12 | [Data not available] |
*Note: Yields are highly dependent on the specific substrate and reaction conditions and require optimization.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Heck Reaction: Synthesis of 6-Hydroxy-2-styrylbenzoic Acids
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. Applying this reaction to this compound and various olefins can yield novel styrylbenzoic acid derivatives.
Reaction Principle
The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst.[1] The regioselectivity of the alkene insertion is a key consideration.
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
This compound or its ester derivative
-
Alkene (e.g., styrene, methyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine) (2-10 mol%)
-
Base (e.g., triethylamine, K₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, or toluene)
Procedure:
-
In a sealed tube, combine this compound (or its ester) (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Add the anhydrous solvent (5 mL) and the base (3.0 mmol).
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, filter it off. Otherwise, dilute with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | [Data not available] |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 18 | [Data not available] |
| 3 | n-Butyl acrylate | Pd/C (5) | - | NaOAc | DMA | 130 | 36 | [Data not available] |
*Note: Protection of the carboxylic acid and/or hydroxyl group may be necessary to improve yields and prevent side reactions.
Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling: Synthesis of 6-Hydroxy-2-(alkynyl)benzoic Acids
The Sonogashira coupling provides a route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
Reaction Principle
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper acetylide intermediate. The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (or its protected derivative)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine) (2-5 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.02 mmol).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature to 60 °C for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (2) | Et₃N | THF | RT | 12 | [Data not available] |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (3) | DIPEA | DMF | 50 | 8 | [Data not available] |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | Et₃N | Toluene | 60 | 16 | [Data not available] |
*Note: The acidic protons of the hydroxyl and carboxylic acid groups may interfere with the basic reaction conditions, potentially requiring protection.
Sonogashira Coupling Experimental Workflow
Caption: Step-by-step workflow for a Sonogashira coupling experiment.
Buchwald-Hartwig Amination: Synthesis of 6-Hydroxy-2-(amino)benzoic Acids
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[2][3] This reaction can be applied to this compound to synthesize various N-aryl or N-alkyl derivatives.
Reaction Principle
This palladium-catalyzed reaction involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[2] The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (or its ester)
-
Amine (primary or secondary) (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.4-2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (0.01 mmol) and the ligand (0.02 mmol).
-
Add the base (1.4 mmol) and this compound (or its ester) (1.0 mmol).
-
Add the amine (1.2 mmol) and the anhydrous solvent (5 mL).
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 16 | [Data not available] |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 20 | [Data not available] |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 24 | [Data not available] |
*Note: The acidic functional groups of the substrate are likely to react with the strong base, necessitating the use of excess base or protection strategies.
Key Components in Buchwald-Hartwig Amination
Caption: Essential components for a successful Buchwald-Hartwig amination reaction.
This compound represents a challenging yet potentially rewarding substrate for palladium-catalyzed cross-coupling reactions. The protocols and data presented herein, derived from methodologies for analogous compounds, offer a strategic starting point for the synthesis of a wide array of functionalized benzoic acid derivatives. Successful application will likely require careful optimization of reaction conditions, and in many cases, the use of protecting groups for the hydroxyl and carboxylic acid functionalities to achieve high yields and selectivity. Further research into the direct, unprotected coupling of this substrate would be a valuable contribution to the field of organic synthesis.
References
Application Notes and Protocols: 2-Bromo-6-hydroxybenzoic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-hydroxybenzoic acid, a derivative of salicylic acid, presents a compelling scaffold for the development of novel coordination complexes. The presence of three potential coordinating groups—the carboxylate, the hydroxyl, and the bromide—offers versatile binding modes with various metal ions. This versatility can lead to the formation of complexes with unique structural, electronic, and, consequently, biological and catalytic properties. The interplay between the electron-withdrawing bromo group and the electron-donating hydroxyl group can modulate the acidity of the ligand and the stability of its metal complexes, making it an intriguing candidate for applications in medicinal chemistry, catalysis, and materials science.
Coordination of this compound to metal centers can enhance its therapeutic efficacy.[1] Metal complexes often exhibit increased biological activity compared to the free ligand, a phenomenon attributed to factors such as increased lipophilicity, which facilitates cell membrane penetration, and the stabilization of the ligand in a specific conformation conducive to biological interactions.[1][2] Potential applications of such complexes include antimicrobial, anti-inflammatory, and anticancer agents. Furthermore, the tailored electronic and steric environment provided by this ligand can be exploited in the design of efficient catalysts for various organic transformations.[3][4]
This document provides detailed application notes and generalized experimental protocols for the synthesis and characterization of coordination complexes involving this compound as a ligand.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₃ | |
| Molecular Weight | 217.02 g/mol | |
| Appearance | Solid | |
| InChI Key | LSIRNJUVADUUAN-UHFFFAOYSA-N | |
| SMILES | OC(C1=C(C=CC=C1Br)O)=O |
Table 2: Generalized Synthesis Conditions for Metal Complexes of this compound
| Metal Salt (Example) | Ligand:Metal Molar Ratio | Solvent | Reaction Time (h) | Temperature (°C) | Expected Product Color |
| CuCl₂·2H₂O | 2:1 | Ethanol/Water | 2-4 | Reflux | Blue/Green |
| CoCl₂·6H₂O | 2:1 | Ethanol | 3-5 | Reflux | Pink/Purple |
| NiCl₂·6H₂O | 2:1 | Methanol | 4-6 | Reflux | Green |
| Zn(CH₃COO)₂·2H₂O | 2:1 | Ethanol | 2-3 | Room Temperature | White/Colorless |
| MnCl₂·4H₂O | 2:1 | Ethanol/Water | 3-4 | Reflux | Pale Pink/Brown |
Table 3: Key Spectroscopic Data for Characterization
| Technique | Key Feature | Expected Shift/Observation upon Complexation |
| FT-IR (cm⁻¹) | ||
| O-H (hydroxyl) | Broad band ~3200-3400 | Disappearance or significant broadening/shifting if deprotonated and coordinated. |
| C=O (carboxyl) | Sharp peak ~1680-1700 | Shift to lower wavenumber (~1550-1620) upon coordination of the carboxylate group. |
| C-O (hydroxyl) | Peak ~1200-1300 | Shift to higher wavenumber upon coordination. |
| M-O | New bands in the far-IR region (~400-600) | Appearance of new bands corresponding to metal-oxygen bonds. |
| UV-Vis (nm) | ||
| Ligand (π-π*) | ~280-320 | Bathochromic (red) or hypsochromic (blue) shift upon coordination. |
| Metal (d-d transitions) | Varies with metal and geometry | Appearance of new, often weak, absorption bands in the visible region for transition metals. |
Experimental Protocols
Protocol 1: General Synthesis of a Transition Metal Complex of this compound (e.g., Copper(II) Complex)
Objective: To synthesize a copper(II) complex with this compound.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
-
Distilled water
-
Sodium hydroxide (NaOH) solution (0.1 M, optional for deprotonation)
Procedure:
-
Dissolve this compound (2 mmol) in ethanol (20 mL). Gentle heating may be required to achieve complete dissolution.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in a minimal amount of distilled water (5 mL) and add it to the ligand solution.
-
The resulting mixture is stirred at room temperature or refluxed for 2-4 hours. The progress of the reaction can often be monitored by a color change.
-
If the ligand is to be deprotonated prior to complexation, a stoichiometric amount of NaOH solution can be added dropwise to the ligand solution before the addition of the metal salt.
-
After the reaction is complete, the solution is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid product is washed with cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
The complex is dried in a desiccator over anhydrous CaCl₂.
Protocol 2: Characterization of the Synthesized Complex
Objective: To confirm the formation and elucidate the structure of the synthesized metal complex.
Methods:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectra of the free ligand and the synthesized complex in the range of 4000-400 cm⁻¹ using KBr pellets.
-
Compare the spectra to identify shifts in the characteristic vibrational frequencies of the -OH, -COOH, and C-O groups, which indicate coordination to the metal ion.[5][6] Look for the appearance of new bands in the far-IR region corresponding to M-O vibrations.[5]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve the ligand and the complex in a suitable solvent (e.g., DMSO or ethanol) to prepare solutions of known concentration.
-
Record the UV-Vis absorption spectra in the range of 200-800 nm.
-
Analyze the spectra for shifts in the ligand's absorption bands and the appearance of new bands in the visible region, which are indicative of ligand-to-metal charge transfer or d-d electronic transitions in the metal center.[5]
-
-
Molar Conductivity Measurement:
-
Prepare a dilute solution (e.g., 10⁻³ M) of the complex in a suitable solvent like DMF or DMSO.
-
Measure the molar conductivity of the solution.
-
The value obtained can help in determining the electrolytic nature of the complex (electrolytic vs. non-electrolytic).[5]
-
-
Thermal Analysis (TGA/DTA):
-
Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to study the thermal stability of the complex and to determine the presence of coordinated or lattice water molecules.
-
Protocol 3: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)
Objective: To assess the potential of the synthesized complex as an antimicrobial agent.
Materials:
-
Nutrient agar plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized complex dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Prepare sterile nutrient agar plates.
-
Spread a uniform lawn of the test bacterial culture on the agar surface.
-
Punch wells of a specific diameter into the agar plates using a sterile cork borer.
-
Add a defined volume of the complex solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Caption: Postulated mechanism of antimicrobial action for metal complexes.
Caption: Potential coordination modes of this compound.
References
- 1. scispace.com [scispace.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. scienceworldjournal.org [scienceworldjournal.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols: 2-Bromo-6-hydroxybenzoic Acid as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-hydroxybenzoic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of a diverse range of heterocyclic compounds. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and a bromine atom ortho to each other, allows for a variety of synthetic transformations. The bromine atom serves as a handle for cross-coupling reactions, while the hydroxyl and carboxylic acid moieties can participate in cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of three important classes of heterocyclic compounds using this compound as a key starting material: xanthones, dibenzofurans, and coumarins. These heterocyclic cores are prevalent in numerous biologically active natural products and pharmaceutical agents, making their efficient synthesis a topic of significant interest in drug discovery and development.
I. Synthesis of Xanthones
Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of xanthones from this compound typically involves two key steps: an Ullmann condensation to form a diaryl ether intermediate, followed by an intramolecular cyclization.
A. General Synthetic Pathway
The general strategy for xanthone synthesis from this compound is depicted below. The initial step is a copper-catalyzed Ullmann condensation with a substituted phenol. The resulting 2-aryloxy-6-hydroxybenzoic acid intermediate is then subjected to cyclodehydration to afford the xanthone core.
Caption: General workflow for the synthesis of substituted xanthones.
B. Experimental Protocol: Synthesis of 1,6-Dihydroxyxanthone
This protocol is adapted from the synthesis of hydroxyxanthones using a related starting material and illustrates the general procedure.[1]
Materials:
-
This compound
-
Resorcinol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Ullmann Condensation to form 2-(2,4-dihydroxyphenoxy)-6-hydroxybenzoic acid
-
To a stirred solution of this compound (1.0 eq) and resorcinol (1.2 eq) in DMF, add potassium carbonate (2.5 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture at 120-130 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the diaryl ether intermediate.
Step 2: Intramolecular Cyclization to form 1,6-Dihydroxyxanthone
-
To the 2-(2,4-dihydroxyphenoxy)-6-hydroxybenzoic acid intermediate (1.0 eq), add Eaton's reagent (10 eq by weight).
-
Heat the mixture at 80 °C for 1 hour with stirring.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1,6-dihydroxyxanthone.
C. Quantitative Data
The following table summarizes the yield and spectral data for a representative hydroxyxanthone synthesized from a related starting material, 2,6-dihydroxybenzoic acid.[1] This data provides an expected outcome for the synthesis using this compound after the initial Ullmann condensation.
| Compound Name | Yield (%) | Melting Point (°C) | FTIR (cm⁻¹) (O-H, C=O, C=C, C-O-C) | ¹H-NMR (CD₃OD, 500 MHz) δ (ppm) | ¹³C-NMR (CD₃OD, 125 MHz) δ (ppm) | MS (m/z) |
| 1,6-Dihydroxyxanthone | 33.42 | 248–249 | 3425, 1604, 1465, 1273 | 6.67 (dd, J=2.15, 8.81, H7), 6.71 (d, J=2.15, H5), 6.81 (dd, J=8.31, 2.23, H2), 6.85 (dd, J=8.31, 2.23, H4), 7.52 (t, J=8.31, H3), 7.99 (d, J=8.81, H8) | 102.7, 107.3, 108.8, 110.5, 113.2, 115.4, 127.9, 136.6, 157.2, 159.4, 162.4, 167.5, 181.9 | 228 [M]⁺ |
II. Synthesis of Dibenzofurans
Dibenzofurans are another important class of tricyclic aromatic compounds containing a furan ring fused to two benzene rings. They are found in various natural products and are known for their diverse biological activities. The synthesis of dibenzofurans from this compound can be achieved through a palladium-catalyzed intramolecular C-H activation/C-O cyclization of a diaryl ether intermediate.
A. General Synthetic Pathway
The synthesis begins with the formation of a 2-aryloxy-6-hydroxybenzoic acid intermediate via an Ullmann condensation, similar to the xanthone synthesis. This intermediate then undergoes a palladium-catalyzed intramolecular cyclization to form the dibenzofuran core. Decarboxylation may occur during or after the cyclization, depending on the reaction conditions.
Caption: General workflow for the synthesis of substituted dibenzofurans.
B. Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular Cyclization
This is a general protocol based on known methods for the synthesis of dibenzofurans from o-iododiaryl ethers.[2]
Materials:
-
2-Aryloxy-6-hydroxybenzoic acid intermediate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
Toluene or other suitable high-boiling solvent
-
Nitrogen gas
Procedure:
-
In a flame-dried Schlenk tube, combine the 2-aryloxy-6-hydroxybenzoic acid intermediate (1.0 eq), palladium(II) acetate (5 mol%), a suitable phosphine ligand (10 mol%), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture at 110-120 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dibenzofuran derivative.
C. Quantitative Data
III. Synthesis of Coumarins
Coumarins are a large class of benzopyrone compounds that are widespread in nature and possess a broad spectrum of biological activities. A plausible synthetic route to coumarins from this compound involves the reduction of the carboxylic acid to an aldehyde, followed by a Knoevenagel condensation. Alternatively, palladium-catalyzed reactions such as the Heck or Suzuki coupling can be employed to introduce substituents at the C4 position prior to cyclization.
A. General Synthetic Pathway via Knoevenagel Condensation
This pathway involves the initial reduction of the carboxylic acid group of this compound to an aldehyde, followed by a base-catalyzed condensation with an active methylene compound to construct the coumarin ring.
Caption: Knoevenagel condensation route to coumarins.
B. Experimental Protocol: Knoevenagel Condensation for Coumarin Synthesis
This is a general protocol for the synthesis of coumarins via Knoevenagel condensation.[4]
Materials:
-
2-Bromo-6-hydroxybenzaldehyde (prepared by reduction of this compound)
-
Diethyl malonate or other active methylene compound
-
Piperidine or another suitable base
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-6-hydroxybenzaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.
C. General Synthetic Pathway via Heck Coupling
This pathway allows for the synthesis of 4-substituted coumarins. The initial step is an intramolecular Heck reaction of an O-acylated derivative of this compound.
Caption: Intramolecular Heck reaction route to 4-substituted coumarins.
D. Experimental Protocol: General Procedure for Intramolecular Heck Reaction
This is a general protocol based on known intramolecular Heck reactions for the synthesis of heterocycles.[5][6]
Materials:
-
O-Acryloyl-2-bromo-6-hydroxybenzoate derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or other suitable base
-
Acetonitrile or DMF
Procedure:
-
To a solution of the O-acryloyl-2-bromo-6-hydroxybenzoate derivative (1.0 eq) in acetonitrile, add palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and triethylamine (2.0 eq).
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours under a nitrogen atmosphere.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-substituted coumarin.
E. Quantitative Data
Yields for the synthesis of coumarins via these methods are highly dependent on the specific substrates and reaction conditions. Knoevenagel condensations for coumarin synthesis can provide yields ranging from 70% to over 90%.[3] Intramolecular Heck reactions are also generally efficient, with yields typically in the range of 60-90%.[7]
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of xanthones, dibenzofurans, and coumarins. The ability to perform diverse chemical transformations on this single building block underscores its importance in the field of drug discovery and development. Further optimization of the outlined procedures for specific target molecules is encouraged to achieve the best possible outcomes.
References
- 1. studylib.net [studylib.net]
- 2. Dibenzofuran synthesis [organic-chemistry.org]
- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
Application of 2-Bromo-6-hydroxybenzoic Acid in Herbicide Synthesis: A Theoretical Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 2-Bromo-6-hydroxybenzoic acid is not currently a widely documented precursor for major commercial herbicides, its chemical structure presents significant potential for the synthesis of novel herbicidal compounds. The presence of a carboxylic acid, a hydroxyl group, and a bromine atom on the benzene ring offers multiple reactive sites for chemical modification and the construction of more complex molecules with potential phytotoxic activity. This document outlines a theoretical framework for the application of this compound in herbicide synthesis, providing hypothetical protocols and discussing potential mechanisms of action based on established herbicide chemistries.
The core principle behind this theoretical application lies in utilizing this compound as a scaffold to build molecules that mimic the structure and function of known herbicide classes, such as synthetic auxins or inhibitors of specific plant enzymes. The strategic placement of the functional groups on the aromatic ring allows for the exploration of new chemical space in the ongoing search for effective and selective herbicides.
Hypothetical Application: Synthesis of a Novel Pyridine-Based Herbicide
One plausible application of this compound is in the synthesis of novel pyridine-based herbicides. This class of herbicides, which includes compounds like picloram and clopyralid, often functions as synthetic auxins, disrupting plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA). The synthesis could involve the coupling of the benzoic acid derivative with a substituted pyridine ring, followed by further modifications to enhance herbicidal efficacy.
Experimental Protocol: Synthesis of a Hypothetical Pyridine-Benzoic Acid Conjugate
This protocol describes a hypothetical multi-step synthesis of a novel herbicidal candidate starting from this compound.
Step 1: Esterification of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of this compound in 100 mL of methanol.
-
Acid Catalysis: Slowly add 2 mL of concentrated sulfuric acid to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Work-up: After cooling to room temperature, neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester of this compound.
Step 2: Suzuki Coupling with a Pyridine Boronic Ester
-
Reaction Setup: To a 100 mL Schlenk flask, add the methyl ester from Step 1 (5.0 g), a substituted pyridine boronic ester (e.g., 4-(pinacolboranyl)pyridine, 1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent and Base: Add 50 mL of a 2M aqueous solution of potassium carbonate and 50 mL of toluene.
-
Inert Atmosphere: Degas the mixture by bubbling with argon for 15 minutes.
-
Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours under an argon atmosphere.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the coupled pyridine-benzoic acid ester.
Step 3: Saponification to the Active Herbicide
-
Reaction Setup: Dissolve the purified product from Step 2 (3.0 g) in a mixture of 30 mL of tetrahydrofuran (THF) and 15 mL of water.
-
Hydrolysis: Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature for 6 hours.
-
Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Isolation: Extract the product with ethyl acetate (3 x 40 mL).
-
Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final hypothetical herbicidal compound.
Quantitative Data Summary
The following table presents a hypothetical summary of the quantitative data for the synthesis described above.
| Step | Product | Starting Mass (g) | Theoretical Molar Yield | Expected Yield (%) | Purity (by HPLC) (%) |
| 1 | Methyl 2-Bromo-6-hydroxybenzoate | 10.0 | 100% | 90-95% | >98% |
| 2 | Methyl 6-hydroxy-2-(pyridin-4-yl)benzoate | 5.0 | 100% | 75-85% | >97% |
| 3 | 6-hydroxy-2-(pyridin-4-yl)benzoic acid | 3.0 | 100% | 85-95% | >99% |
Potential Mechanism of Action: Synthetic Auxin Activity
A plausible mechanism of action for the hypothetical herbicide synthesized from this compound is the disruption of auxin signaling pathways in susceptible plants. Synthetic auxins mimic the natural plant hormone IAA, leading to uncontrolled and disorganized cell growth, which ultimately results in plant death.
The hypothetical herbicide, upon entering the plant cell, could bind to auxin receptors like TIR1/AFB, leading to the degradation of Aux/IAA repressor proteins. This, in turn, would activate auxin response factors (ARFs), resulting in the transcription of genes that cause uncontrolled cell division and elongation, ultimately leading to the death of the plant.
Experimental Workflow Diagram
The following diagram illustrates the hypothetical workflow for the synthesis of the novel pyridine-based herbicide.
Conclusion
This compound represents a versatile and promising starting material for the synthesis of novel herbicides. While direct applications in commercial products are not widely reported, its chemical functionality allows for the creation of diverse molecular architectures. The hypothetical synthesis of a pyridine-based herbicide outlined in this document serves as a conceptual blueprint for future research and development in the agrochemical sector. Further exploration of different coupling partners and modifications to the core structure could lead to the discovery of new and effective herbicidal compounds with unique modes of action and improved selectivity profiles. Researchers are encouraged to use this theoretical framework as a basis for designing and executing innovative synthetic strategies in the quest for the next generation of weed management solutions.
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-6-hydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in medicinally important compounds. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-bromo-6-hydroxybenzoic acid derivatives. These derivatives are valuable building blocks in the development of novel therapeutics, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. The presence of both a hydroxyl and a carboxylic acid group ortho to the bromine atom presents unique challenges that require careful consideration of reaction conditions to achieve optimal results.
Challenges and Considerations
The Suzuki-Miyaura coupling of this compound derivatives can be complicated by the presence of the acidic phenolic hydroxyl and carboxylic acid functionalities. These groups can potentially interfere with the catalytic cycle in several ways:
-
Catalyst Deactivation: The carboxylate, formed under basic reaction conditions, can coordinate to the palladium center, potentially deactivating the catalyst.
-
Substrate Solubility: The polarity of the hydroxyl and carboxylic acid groups can affect the solubility of the starting material in common organic solvents used for Suzuki couplings.
-
Side Reactions: The reactive hydroxyl group may participate in side reactions under the basic conditions typically employed.
To address these challenges, two main strategies can be employed: a protecting group-free approach using carefully selected reaction conditions, or a strategy involving the protection of one or both functional groups.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of substrates structurally related to this compound. These conditions can serve as a starting point for the optimization of the coupling of specific derivatives.
Table 1: Protecting Group-Free Suzuki-Miyaura Coupling of Aryl Halides with Carboxylic Acid or Hydroxyl Groups
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromobenzoic Acid | Phenylboronic Acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ (3.0) | Water | RT | 1.5 | >95 | [1][2] |
| 2 | 2-Bromophenol | Furan-2-boronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | 85 | [3] |
| 3 | 5-Bromosalicylic Acid | 2,4-Difluorophenylboronic Acid | PdCl₂ (ligand-free) | - | Na₂CO₃ (2.0) | DMF/H₂O | 75 | - | 98 | [4][5] |
Table 2: Suzuki-Miyaura Coupling with Protected Hydroxyl or Carboxylic Acid Groups
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 2-bromo-6-methoxybenzoate | Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | High | Inferred from general knowledge |
| 2 | 2-Bromo-6-(benzyloxy)benzoic acid | Phenylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 16 | High | Inferred from general knowledge |
Experimental Protocols
Protocol 1: Protecting Group-Free Suzuki-Miyaura Coupling
This protocol is a starting point for the direct coupling of this compound derivatives and may require optimization for specific substrates.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), or [PdCl₂(NH₂CH₂COOH)₂]) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, or neat water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst/ligand mixture.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Suzuki-Miyaura Coupling with Protecting Groups
This protocol involves the protection of the hydroxyl and/or carboxylic acid groups prior to the coupling reaction.
Step 1: Protection
-
Carboxylic Acid Protection (Esterification): React the this compound with an alcohol (e.g., methanol, ethanol) under acidic conditions (e.g., H₂SO₄) to form the corresponding ester.
-
Hydroxyl Group Protection (Etherification): React the protected or unprotected benzoic acid with a suitable protecting group reagent (e.g., benzyl bromide, methoxymethyl chloride) in the presence of a base (e.g., K₂CO₃, NaH).
Step 2: Suzuki-Miyaura Coupling
Follow the procedure outlined in Protocol 1 using the protected this compound derivative.
Step 3: Deprotection
-
Ester Hydrolysis: Cleave the ester protecting group using basic (e.g., LiOH, NaOH) or acidic (e.g., HCl) hydrolysis.
-
Ether Cleavage: Remove the ether protecting group under appropriate conditions (e.g., hydrogenolysis for benzyl ethers, acidic conditions for MOM ethers).
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Signaling Pathway: Inhibition of Cyclooxygenase (COX) Enzymes
The biaryl structures synthesized from this compound derivatives are analogs of salicylic acid and diflunisal, which are known non-steroidal anti-inflammatory drugs (NSAIDs). A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory response.[6][7][8][9][10][11]
Caption: Inhibition of COX-1 and COX-2 by NSAID analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonication-Enhanced Suzuki-Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Synthesis of Novel Dyes Using 2-Bromo-6-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of two classes of novel dyes derived from 2-Bromo-6-hydroxybenzoic acid: Azo Dyes and Coumarin-Based Fluorescent Dyes. These synthetic pathways offer a versatile platform for the development of new chromophores and fluorophores with potential applications in bioimaging, sensing, and as pharmaceutical scaffolds.
Application Note 1: Synthesis of Novel Azo Dyes
Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes from this compound involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with the this compound, which acts as the coupling component. The hydroxyl and carboxyl groups on the benzene ring of this compound can influence the final properties of the dye, such as its color, solubility, and binding affinity to substrates. These dyes have wide-ranging applications, including as colorants in textiles and food, as indicators, and in biomedical research.[1][2]
Experimental Protocol: Synthesis of a Novel Azo Dye
This protocol outlines a general procedure for the synthesis of an azo dye derived from the coupling of diazotized aniline with this compound.
Materials:
-
Aniline
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Diazotization of Aniline:
-
In a 250 mL beaker, dissolve aniline (0.01 mol) in a solution of concentrated HCl (2.5 mL) and water (25 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol in 10 mL of water) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt solution.
-
-
Azo Coupling:
-
In a separate 500 mL beaker, dissolve this compound (0.01 mol) in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
-
Isolation and Purification:
-
Acidify the reaction mixture with dilute HCl to a pH of approximately 5-6 to precipitate the dye completely.
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a saturated sodium chloride solution to remove unreacted starting materials and then with cold distilled water.
-
Recrystallize the crude dye from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified product.
-
Dry the purified dye in a desiccator.
-
Quantitative Data Summary: Azo Dyes
The following table summarizes hypothetical spectroscopic data for a series of novel azo dyes synthesized from this compound and various substituted anilines. This data is illustrative and based on typical values for similar azo dyes.[1]
| Dye Code | Amine Precursor | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| AZ-01 | Aniline | 450 | 25,000 |
| AZ-02 | p-Toluidine | 465 | 28,000 |
| AZ-03 | p-Anisidine | 480 | 32,000 |
| AZ-04 | p-Chloroaniline | 455 | 26,500 |
Experimental Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of azo dyes.
Application Note 2: Synthesis of Novel Coumarin-Based Fluorescent Dyes
Coumarin derivatives are a significant class of fluorescent compounds known for their high quantum yields and photostability.[3] The synthesis of coumarins from this compound can be achieved through a Pechmann condensation reaction with a β-ketoester in the presence of an acid catalyst. The resulting 7-bromo-5-carboxy-coumarin scaffold can be further functionalized at the bromine and carboxylic acid positions to modulate the dye's spectral properties and introduce reactive handles for bioconjugation. These fluorescent dyes are valuable tools in bioimaging, as fluorescent probes, and as scaffolds in medicinal chemistry.[3]
Experimental Protocol: Synthesis of a Novel Coumarin Dye
This protocol describes a general procedure for the Pechmann condensation of this compound with ethyl acetoacetate to yield a substituted coumarin.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sulfuric acid (H₂SO₄), concentrated
-
Ethanol
-
Ice
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, add this compound (0.01 mol).
-
Cool the flask in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (10 mL) with stirring. Stir until the solid dissolves.
-
-
Pechmann Condensation:
-
To the above solution, add ethyl acetoacetate (0.012 mol) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
Pour the reaction mixture slowly into a beaker containing crushed ice (100 g) with stirring.
-
A solid precipitate of the crude coumarin will form.
-
Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified 7-bromo-4-methyl-5-carboxy-2H-chromen-2-one.
-
Dry the purified product.
-
Quantitative Data Summary: Coumarin Dyes
The following table presents hypothetical photophysical properties for a series of novel coumarin dyes derived from this compound. These values are representative of typical coumarin dyes.
| Dye Code | Substitution | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| COU-01 | 4-Methyl | 350 | 450 | 0.65 |
| COU-02 | 4-Trifluoromethyl | 365 | 470 | 0.80 |
| COU-03 | 3-Cyano-4-methyl | 380 | 485 | 0.92 |
| COU-04 | 4-Phenyl | 370 | 490 | 0.75 |
Experimental Workflow for Coumarin Dye Synthesis
Caption: Workflow for the synthesis of coumarin dyes.
References
Application Notes and Protocols: The Role of 2-Bromo-6-hydroxybenzoic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-6-hydroxybenzoic acid as a versatile building block in the synthesis of novel bioactive molecules. The strategic placement of the bromine atom, hydroxyl group, and carboxylic acid moiety allows for diverse chemical modifications, leading to compounds with significant potential in drug discovery, particularly in the development of new antimicrobial and antifungal agents.
Introduction
This compound is a valuable scaffold in medicinal chemistry. The bromine atom at the 2-position serves as a key handle for introducing a wide range of aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The hydroxyl and carboxylic acid groups offer further opportunities for derivatization, enabling the fine-tuning of physicochemical properties and biological activity. This document outlines a representative synthetic protocol for the derivatization of this compound and summarizes the biological activities of analogous compounds, providing a basis for the exploration of this compound in drug development programs.
Key Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the efficient synthesis of 2-aryl-6-hydroxybenzoic acid derivatives. These derivatives are of significant interest as the biaryl scaffold is a common feature in many biologically active compounds.
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-6-hydroxybenzoic Acids via Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.[1][2][3][4] Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Standard laboratory glassware for inert atmosphere reactions
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Following this, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with 1M HCl to a pH of approximately 2-3. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-6-hydroxybenzoic acid.
Data Presentation
The following table summarizes the antimicrobial and antifungal activities of various hydroxybenzoic acid derivatives, which serve as analogues for the potential bioactivity of compounds synthesized from this compound. This data is compiled from multiple studies and provides a comparative reference for researchers.[5][6][7][8][9][10][11][12][13][14]
| Compound Class | Bioactive Molecule Example | Target Organism(s) | Activity (MIC/IC50) | Reference |
| Dihydroxybenzoic Acids | 2,4-dihydroxybenzoic acid | E. coli, S. aureus, C. albicans | MIC: 50-100 µg/mL | [14] |
| 2,5-dihydroxybenzoic acid | S. aureus | MIC: 62.5 µg/mL | [14] | |
| Brominated Benzofurans | Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | C. neoformans, A. fumigatus | Significant growth inhibition | [7] |
| Thiosemicarbazides | Salicylic acid hydrazide derivatives | Gram-positive bacteria | Potent activity | [8] |
| Benzothiazoles | 2-Amino-6-arylbenzothiazoles | Urease | IC50: 26.35 µg/mL | [15] |
| Hydroxy Semicarbazones | 2-carboxy substituted benzophenone derivative | E. coli, P. aeruginosa | IC50: 31.25-62.5 µg/mL | [6] |
Mandatory Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to bioactive 2-aryl-6-hydroxybenzoic acids.
Hypothetical Signaling Pathway
The synthesized 2-aryl-6-hydroxybenzoic acid derivatives may exert their antimicrobial or antifungal effects through various mechanisms, such as inhibiting essential enzymes or disrupting cell membrane integrity. The following diagram illustrates a hypothetical signaling pathway where a synthesized inhibitor targets a fungal-specific enzyme, such as CYP51, which is involved in ergosterol biosynthesis.[16]
Caption: Inhibition of a key fungal enzyme by a synthesized molecule.
Experimental Workflow Diagram
Caption: General workflow from synthesis to biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 12. Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Brominated 2-Hydroxybenzoic Acid Derivatives
Introduction
The bromination of 2-hydroxybenzoic acid (salicylic acid) is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) and carboxyl (-COOH) groups on the aromatic ring direct the position of the incoming electrophile (bromine). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. Due to the powerful activating effect of the hydroxyl group, substitution occurs preferentially at the positions ortho and para to it (positions 3 and 5). This application note provides detailed protocols for the selective monobromination of 2-hydroxybenzoic acid to produce 5-bromo-2-hydroxybenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Reaction Principle and Selectivity
The reaction proceeds via an electrophilic attack on the electron-rich benzene ring of salicylic acid. The choice of brominating agent and reaction conditions is crucial for controlling the selectivity and preventing over-bromination or side reactions like decarboxylation. Using bromine in a polar solvent like water can lead to the formation of 2,4,6-tribromophenol through substitution and decarboxylation[1][2][3]. Milder conditions and specific reagents allow for the controlled synthesis of monobrominated products. This note details two effective methods for achieving high-yield monobromination.
Data Summary
The following table summarizes the quantitative data for two distinct methods for the bromination of 2-hydroxybenzoic acid.
| Parameter | Method A: Bromine in Acetic Acid | Method B: Tetrapropylammonium Nonabromide (Pr₄NBr₉) |
| Primary Product | 5-Bromo-2-hydroxybenzoic acid | 5-Bromo-2-hydroxybenzoic acid |
| Brominating Agent | Bromine (Br₂) | Pr₄NBr₉ |
| Solvent | Glacial Acetic Acid | Dichloromethane (CH₂Cl₂) |
| Temperature | 60 °C | 0 °C to 23 °C |
| Reaction Time | 12 hours | 0.5 hours |
| Reported Yield | ~80%[4] | ~95%[5] |
| Reference | ResearchGate (synthesis of Br-salicylic acid)[4] | ChemicalBook (synthesis of 5-Bromosalicylic acid)[5] |
Experimental Workflow
The general workflow for the synthesis, work-up, and purification of brominated 2-hydroxybenzoic acid is depicted below.
Caption: General experimental workflow for the bromination of 2-hydroxybenzoic acid.
Experimental Protocols
Method A: Bromination using Bromine in Glacial Acetic Acid
This protocol describes a traditional method for the monobromination of salicylic acid with elemental bromine in an acetic acid solvent.[4]
Materials and Reagents:
-
2-hydroxybenzoic acid (Salicylic Acid)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (saturated)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzoic acid in a minimal amount of glacial acetic acid.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred salicylic acid solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 12 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. The crude product should precipitate.
-
Quenching: Add saturated sodium bisulfite solution dropwise to quench any unreacted bromine (indicated by the disappearance of the orange/brown color).
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-bromo-2-hydroxybenzoic acid.
-
Drying: Dry the purified product in a vacuum oven.
Method B: High-Yield Bromination using Tetrapropylammonium Nonabromide (Pr₄NBr₉)
This modern protocol utilizes a specific and efficient brominating agent, resulting in a high yield and short reaction time.[5]
Materials and Reagents:
-
2-hydroxybenzoic acid (Substrate)
-
Tetrapropylammonium nonabromide (Pr₄NBr₉)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium thiosulfate solution (Na₂S₂O₃, saturated aqueous)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Round-bottom flask with rubber septum
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a rubber septum with Pr₄NBr₉ (0.33 mol%) and anhydrous dichloromethane (CH₂Cl₂). Stir the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the homogeneous solution to 0 °C in an ice bath.
-
Substrate Addition: Add 2-hydroxybenzoic acid (1.0 equivalent) to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to 23 °C. The reaction is exothermic. Stir for 30 minutes. Completion of the reaction is indicated by the disappearance of the dark-red color of the nonabromide and can be confirmed by TLC.[5]
-
Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with diethyl ether (4 x 20 mL).
-
Washing: Combine the organic layers and wash them with deionized water (4 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization to obtain pure 5-bromo-2-hydroxybenzoic acid with a reported yield of 95%.[5]
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling bromine, dichloromethane, and diethyl ether.
-
Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
References
Application Notes and Protocols for 2-Bromo-6-hydroxybenzoic Acid in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 2-Bromo-6-hydroxybenzoic acid as a versatile scaffold in solid-phase organic synthesis (SPOS). The unique trifunctional nature of this molecule, possessing a carboxylic acid, a hydroxyl group, and an aryl bromide, allows for its application as a robust building block for the generation of diverse small molecule libraries. The protocols outlined herein describe its immobilization on a solid support and its subsequent functionalization through orthogonal chemical transformations, culminating in a final cleavage step to release the desired products.
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and development, enabling the rapid synthesis and purification of large numbers of compounds. The choice of the solid support and the linker or scaffold molecule is critical to the success of any solid-phase synthesis campaign. This compound presents an attractive scaffold due to its three distinct functional handles. The carboxylic acid and hydroxyl groups provide potential points of attachment to a solid support, while the bromo substituent serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the construction of molecular libraries with diversity at multiple points.
This application note details a potential workflow for the use of this compound in a diversity-oriented synthesis strategy.
Immobilization of this compound on a Solid Support
The choice of solid support and the method of immobilization are crucial for a successful solid-phase synthesis. For this protocol, we will utilize a Wang resin, which allows for cleavage of the final product with a carboxylic acid functionality. The hydroxyl group of this compound will be used for attachment to the resin via an ester linkage.
Experimental Protocol: Immobilization on Wang Resin
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) in a solid-phase synthesis vessel for 30 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (0.65 g, 3.0 mmol) in a minimal amount of anhydrous DMF. Add DIC (0.47 mL, 3.0 mmol) and DMAP (0.061 g, 0.5 mmol). Stir the solution at room temperature for 15 minutes.
-
Coupling: Drain the DCM from the swollen resin and add the activated this compound solution. Shake the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DCM (8 mL) for 2 hours.
-
Final Washing: Wash the resin as described in step 4.
-
Drying: Dry the resin under vacuum to a constant weight.
Loading Determination: The loading of the resin can be determined by cleaving the attached molecule from a small, known weight of the resin using trifluoroacetic acid (TFA) and quantifying the released this compound by UV-Vis spectroscopy or HPLC.
Solid-Phase Synthesis Workflow
The immobilized this compound can now be used as a scaffold for the synthesis of a library of compounds. The following workflow illustrates a two-step diversification strategy involving a Suzuki cross-coupling reaction at the bromo position and an amidation of the carboxylic acid.
Caption: A general experimental workflow for the solid-phase synthesis of a small molecule library using a this compound scaffold.
Experimental Protocol: Suzuki Cross-Coupling
Materials:
-
Immobilized this compound resin
-
A library of boronic acids (R¹-B(OH)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2 M Sodium carbonate solution (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
DMF
Procedure:
-
Resin Swelling: Swell the resin (100 mg, ~0.1 mmol) in DMF (2 mL) for 30 minutes.
-
Reaction Mixture Preparation: In a separate vial, dissolve the boronic acid (0.3 mmol) and Pd(PPh₃)₄ (0.01 mmol) in DME (1 mL). Add the 2 M Na₂CO₃ solution (0.3 mL).
-
Coupling: Drain the DMF from the resin and add the reaction mixture. Heat the vessel at 80°C with shaking for 12 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with a 3:1:1 solution of DMF/H₂O/AcOH (3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry a small sample of the resin for analysis (e.g., by gel-phase ¹³C NMR or by cleavage and LC-MS analysis of a small portion).
Experimental Protocol: Amidation
Materials:
-
Suzuki-coupled resin
-
A library of primary or secondary amines (R²-NH₂)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Resin Swelling: Swell the Suzuki-coupled resin (from the previous step) in DMF (2 mL) for 30 minutes.
-
Reaction Mixture Preparation: In a separate vial, dissolve the amine (0.5 mmol), HATU (0.5 mmol), and DIPEA (1.0 mmol) in DMF (1 mL).
-
Coupling: Drain the DMF from the resin and add the reaction mixture. Shake at room temperature for 4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Cleavage of the Final Product
The final synthesized molecules are cleaved from the solid support using a strong acid, which will also cleave the ester linkage to the Wang resin, yielding the final product as a carboxylic acid.
Experimental Protocol: Cleavage from Resin
Materials:
-
Final product-loaded resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Diethyl ether, cold
Procedure:
-
Resin Preparation: Place the dry resin in a solid-phase synthesis vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95:2.5:2.5 (v/v/v) TFA/DCM/TIS.
-
Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin and shake at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 1 mL) and combine the filtrates.
-
Precipitation: Evaporate the filtrate to a small volume under a stream of nitrogen. Add cold diethyl ether to precipitate the crude product.
-
Isolation and Purification: Centrifuge the mixture to pellet the product, decant the ether, and dry the product under vacuum. The crude product can be further purified by preparative HPLC.
Data Presentation
The following tables present illustrative data for the synthesis of a small library of compounds based on the described protocols. Yields and purities are representative of what might be expected from a well-optimized solid-phase synthesis.
Table 1: Loading of this compound on Wang Resin
| Parameter | Value |
| Initial Resin Loading | 1.0 mmol/g |
| Coupling Efficiency | ~95% |
| Final Resin Loading | ~0.95 mmol/g |
Table 2: Illustrative Library Synthesis Results
| Compound ID | R¹ (from Boronic Acid) | R² (from Amine) | Expected Mass (Da) | Purity (by HPLC) | Overall Yield |
| L1-A1 | Phenyl | Benzyl | 317.34 | >95% | 75% |
| L1-A2 | Phenyl | Cyclohexyl | 311.39 | >95% | 80% |
| L2-A1 | 4-Methoxyphenyl | Benzyl | 347.37 | >92% | 72% |
| L2-A2 | 4-Methoxyphenyl | Cyclohexyl | 341.42 | >95% | 78% |
Logical Relationships in the Synthesis
The following diagram illustrates the logical flow and the relationship between the different stages of the synthesis.
Caption: Logical flow of the solid-phase synthesis strategy.
Conclusion
This compound is a promising and versatile scaffold for solid-phase organic synthesis. The protocols and workflows described in this application note provide a framework for its use in the generation of diverse small molecule libraries. The orthogonal functional handles allow for a variety of chemical transformations to be performed on the solid support, making it a valuable tool for medicinal chemists and drug discovery professionals. Further optimization of reaction conditions may be required for specific substrates to maximize yields and purity.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-hydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and direct precursor for the synthesis of this compound is 6-hydroxybenzoic acid. The synthesis is typically achieved through electrophilic aromatic substitution, specifically bromination.
Q2: What are the most common impurities I might encounter in my synthesis?
The synthesis of this compound can lead to several impurities, primarily arising from the starting materials, side reactions, or incomplete reactions. The most common impurities include:
-
Unreacted starting material (6-hydroxybenzoic acid)
-
Isomeric monobrominated products (e.g., 4-bromo-2-hydroxybenzoic acid)
-
Poly-brominated products (e.g., 2,4-dibromo-6-hydroxybenzoic acid)
-
Decarboxylation products (e.g., 2-bromophenol)
-
Residual brominating agent and its byproducts (e.g., succinimide if NBS is used)
Q3: How can I minimize the formation of poly-brominated impurities?
The hydroxyl group is a strong activating group, which can promote multiple brominations.[1] To minimize the formation of di- or tri-brominated products, consider the following:
-
Stoichiometry: Use a controlled amount of the brominating agent, typically a 1:1 molar ratio with the starting material.
-
Reaction Temperature: Perform the reaction at a low temperature to reduce the reaction rate and improve selectivity.[1]
-
Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better control over monobromination compared to harsher agents like bromine water.[1]
Q4: Why am I seeing a significant amount of 2-bromophenol in my product mixture?
The presence of 2-bromophenol suggests that decarboxylation, the loss of the carboxylic acid group, is occurring. This can be promoted by harsh reaction conditions such as high temperatures or strong acidic or basic environments. To mitigate this, ensure the reaction temperature is carefully controlled and avoid unnecessarily harsh conditions during workup and purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction.- Formation of multiple side products.- Loss of product during workup and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize reaction conditions (temperature, reaction time, solvent) to favor the desired product.- Carefully perform extraction and recrystallization steps to minimize product loss. |
| Presence of Unreacted Starting Material | - Insufficient amount of brominating agent.- Low reaction temperature or short reaction time. | - Ensure a slight excess or at least a 1:1 molar ratio of the brominating agent.- Gradually increase the reaction time or temperature while monitoring for the disappearance of the starting material. |
| Formation of Isomeric Impurities | - The directing effects of the hydroxyl and carboxyl groups can lead to substitution at other positions on the aromatic ring. | - The choice of solvent can influence regioselectivity. Non-polar solvents may favor para-substitution, though in the case of 6-hydroxybenzoic acid, the 2-position is sterically less hindered than the 4-position relative to the hydroxyl group.[1]- Purification by column chromatography or fractional recrystallization may be necessary to separate isomers. |
| Product is a Mixture of Mono- and Poly-brominated Compounds | - The hydroxyl group is a strong activating group, making the ring susceptible to further bromination.[1] | - Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.[1]- Slowly add the brominating agent to the reaction mixture to maintain a low concentration.- Perform the reaction at a reduced temperature.[1] |
| Significant Decarboxylation Observed | - High reaction temperatures.- Prolonged exposure to strong acidic or basic conditions during workup. | - Maintain a lower reaction temperature.- Neutralize the reaction mixture promptly and avoid excessive heating during solvent removal. |
Experimental Protocols
General Protocol for Bromination of 6-hydroxybenzoic acid:
-
Dissolve 6-hydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid, chloroform, or a mixture of solvents).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the same solvent) dropwise to the stirred solution.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if elemental bromine was used.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note: This is a general guideline. Specific reaction conditions may need to be optimized for best results.
Impurity Analysis
A summary of analytical methods for identifying common impurities is provided below.
| Impurity Type | Analytical Technique(s) | Expected Observation |
| Unreacted Starting Material | HPLC, TLC, NMR | A peak/spot corresponding to the retention time/Rf value of 6-hydroxybenzoic acid. Characteristic peaks in the NMR spectrum. |
| Isomeric Products | HPLC, NMR | Peaks with similar mass but different retention times in HPLC. Distinct aromatic region patterns in the NMR spectrum. |
| Poly-brominated Products | HPLC, Mass Spectrometry | Peaks with higher molecular weights corresponding to the addition of multiple bromine atoms. |
| Decarboxylation Products | GC-MS, NMR | Presence of a peak corresponding to the molecular weight of bromophenol. Absence of the carboxylic acid proton in the NMR spectrum. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating common impurities in the synthesis of this compound.
References
Optimizing the Synthesis of 2-Bromo-6-hydroxybenzoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the yield and purity of 2-Bromo-6-hydroxybenzoic acid. The following information is curated to address common challenges encountered during its synthesis, offering practical solutions and in-depth experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The synthesis of this compound can be approached from different starting materials. One common precursor is 2-amino-6-hydroxybenzoic acid, which can undergo a Sandmeyer-type reaction to introduce the bromine atom. Another potential route involves the direct bromination of 6-hydroxybenzoic acid; however, this can present challenges with selectivity.
Q2: What are the main challenges in the direct bromination of 6-hydroxybenzoic acid?
A2: The direct bromination of 6-hydroxybenzoic acid is complicated by the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The hydroxyl group is an activating ortho, para-director, while the carboxylic acid group is a deactivating meta-director.[1] This can lead to a mixture of brominated products, including the desired 2-bromo isomer, as well as other isomers and poly-brominated species. Over-bromination and decarboxylation are also potential side reactions, especially under harsh conditions.[2][3]
Q3: How can I improve the selectivity for the 2-bromo isomer during direct bromination?
A3: Achieving high selectivity for the 2-bromo isomer requires careful control of reaction conditions. Key parameters to optimize include the choice of brominating agent, solvent, and temperature. Using a less reactive brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), can offer better control.[4] The reaction temperature should be kept low to minimize side reactions. The choice of solvent can also influence the regioselectivity of the reaction.
Q4: What are the typical side products I should expect, and how can I identify them?
A4: Common side products in the bromination of hydroxybenzoic acids include other positional isomers (e.g., 4-bromo-6-hydroxybenzoic acid), di- and tri-brominated products, and products of decarboxylation (brominated phenols).[2][3] These can be identified and quantified using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Q5: What is the most effective method for purifying the final product?
A5: Purification of this compound typically involves recrystallization from a suitable solvent or a mixture of solvents.[2] Common solvent systems include ethanol-water mixtures.[2] If significant colored impurities are present, treatment with activated charcoal may be necessary before recrystallization. Column chromatography can also be employed for more challenging separations.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products due to lack of selectivity. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the formation of the 2-bromo isomer. - Carefully perform extraction and recrystallization steps to minimize product loss. |
| Formation of Multiple Spots on TLC (Impure Product) | - Over-bromination leading to di- or tri-brominated products. - Formation of other positional isomers. - Presence of unreacted starting material. | - Use a milder brominating agent (e.g., N-bromosuccinimide instead of Br₂). - Control the stoichiometry of the brominating agent carefully. - Optimize the reaction temperature and time. - Employ column chromatography for purification if recrystallization is ineffective. |
| Product is an Oil or Fails to Crystallize | - Presence of significant impurities that inhibit crystallization. - The product may be too soluble in the chosen recrystallization solvent. | - Attempt to purify the crude product by column chromatography before recrystallization. - Try different solvent systems for recrystallization. - Use a seed crystal to induce crystallization. - Ensure the product is completely dry, as residual solvent can prevent solidification. |
| Decarboxylation of the Product | - High reaction temperatures. - Strongly acidic or basic conditions during workup. | - Maintain a lower reaction temperature. - Neutralize the reaction mixture carefully during workup, avoiding extreme pH values. |
| Product is Colored | - Formation of colored impurities or degradation products. | - Treat the crude product with activated charcoal before the final recrystallization. - Store the purified product in a dark, airtight container to prevent degradation. |
Experimental Protocols
General Protocol for Bromination of a Hydroxybenzoic Acid
Materials:
-
6-Hydroxybenzoic acid
-
Brominating agent (e.g., Bromine or N-Bromosuccinimide)
-
Solvent (e.g., Glacial Acetic Acid)
-
Sodium bisulfite solution (saturated)
-
Distilled water
-
Ethanol
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the 6-hydroxybenzoic acid in glacial acetic acid.[2]
-
Addition of Brominating Agent: Cool the solution in an ice bath. Prepare a solution of the brominating agent in glacial acetic acid and add it dropwise to the stirred solution of the hydroxybenzoic acid over a period of time, while maintaining a low temperature.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, quench any excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the color of the reaction mixture disappears.[2]
-
Product Precipitation: Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[2]
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel and wash the filter cake with cold water to remove any residual acid and salts.[2]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[2]
Note: This is a general protocol and requires optimization of stoichiometry, temperature, and reaction time for the specific synthesis of this compound to maximize yield and purity.
Visualizing the Synthesis Workflow
To aid in understanding the experimental process, the following diagram illustrates a typical workflow for the synthesis and purification of a brominated hydroxybenzoic acid.
Caption: A generalized workflow for the synthesis of this compound.
This guide provides a foundational understanding of the key aspects of synthesizing this compound. Successful optimization will depend on careful experimentation and analysis. For further assistance, consulting detailed chemical literature and safety data sheets for all reagents is strongly recommended.
References
Technical Support Center: Purification of 2-Bromo-6-hydroxybenzoic Acid by Recrystallization
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the purification of 2-Bromo-6-hydroxybenzoic acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar solvents are generally a good starting point. An ethanol/water mixture is often effective for structurally similar phenolic compounds.[1] It is recommended to perform small-scale solvent screenings to determine the ideal solvent or solvent system for your specific crude product.
Q2: What are the likely impurities in crude this compound?
Common impurities may include unreacted starting materials from the synthesis, such as 2-bromotoluene or 6-hydroxybenzoic acid, and byproducts formed during the reaction. Depending on the synthetic route, isomers or over-brominated products could also be present.
Q3: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a solid. The purity of the recrystallized product can be assessed by its melting point; a sharp melting point range close to the literature value indicates high purity. Impure samples will exhibit a depressed and broad melting point range.
Q4: How can I improve the recovery yield of my recrystallization?
To maximize yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[2] Inadequate cooling will also result in a lower yield, so it is important to cool the solution in an ice bath after it has slowly cooled to room temperature.[3] Additionally, avoid excessive washing of the collected crystals.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).[4]- The solution is supersaturated.[4] | - Boil off some of the solvent to increase the concentration and allow it to cool again.[5]- Scratch the inside of the flask with a glass rod to induce crystallization.[6]- Add a seed crystal of pure this compound.[6] |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.[6]- High concentration of impurities.[7] | - Reheat the solution and add more solvent to lower the saturation point.[5]- Allow the solution to cool more slowly.[4]- Consider purification by chromatography if impurities are preventing crystallization.[4] |
| The recrystallized product has a low purity or is colored. | - Inefficient removal of impurities.- Co-precipitation of impurities with the product.- The presence of colored byproducts. | - Perform a second recrystallization.[7]- If the solution is colored, add a small amount of activated charcoal to the hot solution and perform a hot filtration.[6][7]- Ensure the chosen solvent is appropriate for rejecting the specific impurities present. |
| Low yield of recovered product. | - Too much solvent was used.[5]- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent required for dissolution.[2]- Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.[2]- Wash the collected crystals with a minimal amount of ice-cold solvent.[7] |
Quantitative Data
| Solvent | Polarity | Expected Solubility of this compound | Suitability for Recrystallization |
| Water | High | Sparingly soluble at room temperature, more soluble when hot.[8][9] | Good, potentially in a mixed solvent system with an alcohol.[1] |
| Ethanol | High | Soluble.[10] | Good, likely as the "good" solvent in a mixed pair with water. |
| Methanol | High | Soluble.[7] | Similar to ethanol, good as a primary solvent. |
| Ethyl Acetate | Medium | Likely soluble. | May be too soluble at room temperature for high recovery, but can be tested. |
| Dichloromethane | Medium | Likely has moderate solubility. | Could be part of a mixed solvent system. |
| Toluene | Low | Likely poorly soluble. | Could be used as an anti-solvent. |
| Hexane/Heptane | Low | Insoluble.[7] | Good as an anti-solvent.[7] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single solvent or a mixed solvent system.
1. Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a small amount of a different potential solvent to each test tube.
-
Observe the solubility at room temperature and then upon gentle heating.
-
An ideal solvent will dissolve the compound when hot but show low solubility when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring.
-
Continue adding the solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the mixture.
-
Gently reheat the solution for a few minutes to allow the charcoal to adsorb the colored impurities.[2]
4. Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.
-
Pre-heat a funnel and a clean receiving Erlenmeyer flask.
-
Quickly filter the hot solution through a fluted filter paper into the clean flask. This step should be done rapidly to prevent premature crystallization in the funnel.[11]
5. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[8]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the formation of crystals.[8]
6. Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]
7. Drying:
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Once dry, determine the mass and melting point of the purified product to assess the yield and purity.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chembk.com [chembk.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Technical Support Center: 2-Bromo-6-hydroxybenzoic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-hydroxybenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during esterification, Suzuki coupling, and decarboxylation reactions.
Frequently Asked Questions (FAQs)
Esterification Reactions
Q1: My esterification of this compound is giving a low yield. What are the potential causes and solutions?
A1: Low yields in the esterification of this compound can stem from several factors. One common issue is the competing O-alkylation of the phenolic hydroxyl group, especially when using strong bases.[1] Another factor can be the steric hindrance posed by the ortho-bromo and hydroxyl groups, which can impede the approach of the alcohol. Incomplete reaction due to unfavorable equilibrium or decomposition of starting materials or products under harsh conditions can also lead to lower yields.[2]
Troubleshooting Steps:
-
Choice of Catalyst: For Fischer-Speier esterification, ensure a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used in sufficient quantity. For reactions involving alkyl halides, a milder base can help minimize O-alkylation.
-
Reaction Conditions: Drive the equilibrium towards the product by removing water, either by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a drying agent. Milder reaction temperatures and shorter reaction times can help prevent decomposition.[2]
-
Protecting Groups: Consider protecting the hydroxyl group as a silyl ether or another suitable protecting group before esterification to prevent O-alkylation. The protecting group can be removed after the ester is formed.
Q2: I am observing multiple spots on my TLC plate during an esterification reaction. What could these be?
A2: Besides your starting material and the desired ester, you may be observing the O-alkylated by-product, where the alcohol has reacted with the phenolic hydroxyl group. If the reaction is run at high temperatures for an extended period, you might also see degradation products.
Suzuki Coupling Reactions
Q1: My Suzuki coupling reaction with this compound is not proceeding to completion. What should I check?
A1: Incomplete Suzuki coupling reactions can be due to several factors, including catalyst deactivation, issues with the boronic acid, or suboptimal reaction conditions. The hydroxyl and carboxyl groups on this compound can potentially coordinate to the palladium catalyst, inhibiting its activity.[3]
Troubleshooting Steps:
-
Catalyst and Ligand: Ensure your palladium catalyst and ligand are fresh and active. For sterically hindered substrates, bulky electron-rich phosphine ligands like SPhos or XPhos can be beneficial.[3]
-
Base: The choice of base is critical. A weak base might not be sufficient to activate the boronic acid for transmetalation.[4] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3][5]
-
Solvent: The solvent system must be able to dissolve both the organic and inorganic reagents. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used.[3] Ensure solvents are properly degassed to prevent oxidation of the catalyst.
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive anhydrides (boroxines) upon storage. Use fresh, high-quality boronic acid or consider using a boronate ester (e.g., a pinacol ester) which can be more stable.
Q2: I am seeing by-products in my Suzuki coupling reaction. What are the likely side reactions?
A2: A common side reaction is the homocoupling of the boronic acid to form a biaryl by-product. This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.[6] Protodeboronation of the boronic acid can also occur, leading to the formation of an arene derived from the boronic acid.
Decarboxylation Reactions
Q1: My decarboxylation of this compound is incomplete. How can I drive the reaction to completion?
A1: Decarboxylation of aromatic carboxylic acids often requires high temperatures.[7] Incomplete reaction may be due to insufficient temperature or reaction time. The stability of the resulting carbanion intermediate also plays a role.
Troubleshooting Steps:
-
Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.
-
Solvent: A high-boiling point solvent can facilitate reaching the required temperature for decarboxylation.
-
Catalyst: While often thermally induced, some decarboxylations can be catalyzed by acids or metal salts.[7] Investigating catalytic options might be beneficial if thermal conditions are not effective.
Quantitative Data Summary
The following tables provide representative data for common reactions involving bromo-substituted benzoic acids. Note that the exact conditions and yields may vary for this compound and should be optimized for each specific substrate combination.
Table 1: Representative Conditions for Esterification of Hydroxybenzoic Acids
| Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | H₂SO₄ | Methanol (reflux) | 65 | 4-8 | 85-95 | [6] |
| Ethanol | H₂SO₄ | Ethanol (reflux) | 78 | 4-8 | 80-90 | [6] |
| Isopropanol | H₂SO₄ | Isopropanol (reflux) | 82 | 6-12 | 70-85 | [8] |
| Benzyl chloride | N,N-diisopropylethylamine | Toluene | 70 | 5 | ~61 | [8] |
Table 2: Representative Conditions for Suzuki Coupling of Aryl Bromides
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~90 | [3] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | ~95 | [9] |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 8 | ~88 | [5] |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 12 | ~92 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate. Also spot the starting material(s) for comparison.
-
Elution: Develop the plate in a sealed chamber with an appropriate mobile phase. A common mobile phase for separating benzoic acids and their esters is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[10] Adding a small amount of acetic acid (e.g., 1%) to the mobile phase can help reduce streaking of the carboxylic acid spot.
-
Visualization: Visualize the spots under UV light at 254 nm.[11] The starting acid should have a lower Rf value than the less polar ester product.
Protocol 2: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system determined by prior TLC analysis (e.g., a gradient of ethyl acetate in hexane). Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[12]
Protocol 3: General Procedure for HPLC Analysis
-
Column: A C18 reverse-phase column is typically suitable for the analysis of benzoic acid derivatives.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter before injection.
Visualizations
Caption: General workflow for the esterification of this compound.
Caption: Troubleshooting guide for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Content Not Available [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis with 2-Bromo-6-hydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-6-hydroxybenzoic acid in their synthetic routes. The information is designed to help anticipate and address common side reactions, thereby improving yield and purity of the desired products.
I. Troubleshooting Guides
This section addresses common issues encountered during the synthesis of derivatives of this compound, focusing on three primary reaction types: Esterification, Decarboxylation, and Palladium-Catalyzed Cross-Coupling.
Issue 1: Formation of O-Alkylated Byproduct during Esterification
Q: During the esterification of the carboxylic acid of this compound, I am observing a significant amount of a byproduct corresponding to the ether at the hydroxyl group. How can I improve the selectivity for the desired ester?
A: The competing O-alkylation of the phenolic hydroxyl group is a well-known side reaction in the esterification of hydroxybenzoic acids. The relative rates of esterification and etherification are influenced by several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reaction Conditions | Basic conditions will deprotonate the more acidic phenolic hydroxyl group, increasing its nucleophilicity and favoring O-alkylation. | For Fischer esterification, use a strong acid catalyst (e.g., H₂SO₄) in an excess of the alcohol. This promotes esterification of the less acidic carboxylic acid. Avoid using bases. |
| Nature of the Alkylating Agent | Highly reactive alkylating agents (e.g., alkyl iodides) can increase the rate of O-alkylation. | If possible, use less reactive alkylating agents. For example, in a Williamson ether synthesis-type side reaction, an alkyl bromide is less reactive than an alkyl iodide. |
| Temperature | Higher temperatures can sometimes favor the thermodynamically more stable O-alkylated product. | Optimize the reaction temperature. For some salicylic acid derivatives, lower temperatures have been shown to favor esterification.[1] |
Experimental Protocol: Fischer Esterification of this compound
This protocol is a general guideline for the acid-catalyzed esterification of this compound with an alcohol (e.g., methanol or ethanol) and can be optimized for specific substrates.
-
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a large excess of the anhydrous alcohol (e.g., 20-40 eq.).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Issue 2: Unwanted Decarboxylation to 2-Bromophenol
Q: I am losing a significant portion of my material to decarboxylation, resulting in the formation of 2-bromophenol. How can I prevent this side reaction?
A: Decarboxylation is a common thermal decomposition pathway for salicylic acid and its derivatives, where the carboxyl group is lost as carbon dioxide. This reaction is often promoted by high temperatures.
Troubleshooting & Optimization:
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Aromatic carboxylic acids, especially those with ortho-hydroxyl groups, can undergo decarboxylation at elevated temperatures. | Maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate. Monitor the reaction closely to avoid prolonged heating. |
| Harsh pH Conditions | Both strongly acidic and basic conditions can sometimes facilitate decarboxylation, particularly at elevated temperatures. | Whenever possible, maintain a neutral pH during workup and purification steps. |
| Purification Method | Distillation at atmospheric pressure can lead to high temperatures and subsequent decarboxylation. | Use purification techniques that do not require high temperatures, such as column chromatography at room temperature or recrystallization from a suitable solvent. |
Quantitative Data on Decarboxylation:
Issue 3: Side Reactions in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)
Q: When performing a Suzuki or Heck coupling with this compound, I am getting low yields of the desired product and observing multiple side products. What are the likely causes and how can I improve the reaction?
A: The presence of both a hydroxyl and a carboxylic acid group can lead to several complications in palladium-catalyzed cross-coupling reactions. The unprotected hydroxyl group can interfere with the catalytic cycle, and the carboxylic acid can also participate in side reactions or affect the catalyst's performance.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Interference from Unprotected Hydroxyl Group | The phenolic hydroxyl group can be deprotonated by the base, and the resulting phenoxide can coordinate to the palladium center, potentially inhibiting the catalyst. It can also participate in side reactions like intramolecular cyclization. | Protect the hydroxyl group: Convert the hydroxyl group to a more inert functionality, such as a methyl ether or a benzyl ether, prior to the cross-coupling reaction. The protecting group can be removed in a subsequent step. |
| Carboxylic Acid Group Interference | The carboxylic acid can be deprotonated to a carboxylate, which can also coordinate to the palladium catalyst. | Esterification: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before performing the cross-coupling. This is often a more robust substrate for these reactions. |
| Catalyst and Ligand Choice | The choice of palladium source and ligand is critical, especially for challenging substrates. | For Suzuki coupling of electron-deficient aryl bromides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often effective. For Heck reactions, a variety of phosphine ligands or ligandless conditions can be explored. |
Protecting Group Strategy Workflow:
II. Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to expect when working with this compound?
A1: The most common side reactions are highly dependent on the intended transformation. For esterification reactions, O-alkylation of the hydroxyl group is a primary concern. In reactions requiring heat, decarboxylation to form 2-bromophenol is a significant possibility. For cross-coupling reactions, side reactions due to the unprotected hydroxyl and carboxylic acid groups are common if they are not appropriately protected.
Q2: Is it always necessary to protect the hydroxyl group before a cross-coupling reaction?
A2: Not always, but it is highly recommended, especially if you are experiencing low yields or complex product mixtures. Some modern, robust palladium catalyst systems may tolerate unprotected phenols, but this often requires careful optimization of the reaction conditions. Protecting the hydroxyl group generally leads to a more predictable and higher-yielding reaction.
Q3: Can the carboxylic acid group be converted to other functional groups in the presence of the bromo and hydroxyl groups?
A3: Yes, but care must be taken to choose reagents that are selective for the carboxylic acid. For example, conversion to an amide can be achieved using standard coupling reagents, but the reaction conditions should be mild to avoid side reactions at the other functional groups.
Q4: What is the best way to monitor the progress of reactions involving this compound?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of products. Staining with a potassium permanganate solution can be helpful for visualizing spots if they are not UV-active. For more quantitative analysis and to distinguish between isomers, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
III. Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-methoxybenzoic acid (Hydroxyl Protection)
This protocol describes the methylation of the hydroxyl group, a common protection strategy.
-
Materials:
-
This compound
-
Dimethyl sulfate (DMS) or methyl iodide (MeI)
-
A suitable base (e.g., potassium carbonate, sodium hydroxide)
-
Anhydrous acetone or DMF
-
Hydrochloric acid (HCl), dilute solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous acetone or DMF.
-
Add a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the methylating agent (e.g., dimethyl sulfate, 1.2-1.5 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Acidify the mixture with dilute HCl to pH ~2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: General Procedure for Suzuki Coupling of a Protected this compound Derivative
This protocol provides a general method for the Suzuki coupling of an esterified and/or protected derivative of this compound with a boronic acid.
-
Materials:
-
Protected this compound derivative (e.g., methyl 2-bromo-6-methoxybenzoate) (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.)
-
Solvent system (e.g., toluene/ethanol/water or dioxane/water)
-
-
Procedure:
-
In a reaction vessel, combine the protected this compound derivative, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
IV. Signaling Pathways and Workflows
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions:
References
preventing decarboxylation of 2-Bromo-6-hydroxybenzoic acid during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decarboxylation of 2-Bromo-6-hydroxybenzoic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to decarboxylation?
A1: this compound is a derivative of salicylic acid. Salicylic acid and its derivatives are known to be susceptible to decarboxylation, which is the loss of the carboxyl group as carbon dioxide (CO₂), especially upon heating.[1][2] The ortho-hydroxyl group can stabilize the transition state of the decarboxylation reaction, thus lowering the energy barrier for this process to occur. Electron-donating groups, such as hydroxyl groups, on the aromatic ring can increase the rate of decarboxylation.[3]
Q2: Under what conditions is decarboxylation most likely to occur?
A2: Decarboxylation is typically promoted by high temperatures (often above 100-150°C), the presence of strong acids or bases, and certain solvents.[1][2] For salicylic acid derivatives, heating in solvents like quinoline or resorcinol has been shown to facilitate decarboxylation.[3] The specific temperature and conditions can vary depending on the other reagents present in the reaction mixture.
Q3: How can I detect if decarboxylation has occurred?
A3: The primary byproduct of the decarboxylation of this compound is 3-bromophenol. You can detect this impurity using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The byproduct will have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can identify the mass of the byproduct, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can clearly distinguish between the desired product and the decarboxylated byproduct.
Troubleshooting Guide: Preventing Unwanted Decarboxylation
This guide addresses common issues encountered when using this compound in reactions such as amide couplings, esterifications, and cross-coupling reactions.
Issue 1: Low yield of the desired product with the presence of 3-bromophenol.
This is a clear indication that decarboxylation is occurring under your reaction conditions.
Logical Workflow for Troubleshooting
References
Technical Support Center: Regioselective Synthesis of 2-Bromo-6-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-6-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with this specific regioselective synthesis.
Overview of Synthetic Challenges
The direct regioselective bromination of 6-hydroxybenzoic acid to exclusively yield the 2-bromo isomer is a significant synthetic challenge. The starting material contains two directing groups: a strongly activating, ortho-, para-directing hydroxyl group (-OH) and a deactivating, meta-directing carboxylic acid group (-COOH). The powerful activating nature of the hydroxyl group typically leads to a mixture of products, including bromination at the 3- and 5-positions, as well as polybrominated species.
To overcome these challenges, a multi-step approach involving protection of the hydroxyl group is the most reliable strategy. The following guide is based on a robust three-step synthesis:
-
O-Methylation: Protection of the hydroxyl group of 6-hydroxybenzoic acid as a methyl ether.
-
Regioselective Bromination: Directed bromination of the resulting 6-methoxybenzoic acid intermediate.
-
O-Demethylation: Deprotection of the methyl ether to yield the final product.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the proposed three-step synthesis.
Step 1: O-Methylation of 6-Hydroxybenzoic Acid
-
Q1: My methylation reaction is incomplete, and I have a significant amount of unreacted starting material. What could be wrong?
-
A1: Incomplete methylation is often due to several factors:
-
Insufficient Base: Ensure at least two equivalents of a strong base (e.g., K₂CO₃, NaOH) are used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.
-
Reagent Quality: The methylating agent (e.g., dimethyl sulfate, methyl iodide) may have degraded. Use a fresh, high-purity reagent.
-
Reaction Time/Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent: Ensure you are using an appropriate polar aprotic solvent like DMF or acetone that can dissolve the reactants and facilitate the Sₙ2 reaction.
-
-
-
Q2: I am observing the formation of the methyl ester (methyl 6-methoxybenzoate) instead of the carboxylic acid. How can I avoid this?
-
A2: Ester formation occurs if the carboxylate is re-protonated and then esterified. To minimize this, use a sufficient excess of base and add the methylating agent slowly at a controlled temperature. If the ester is formed, it can be hydrolyzed back to the carboxylic acid using standard saponification conditions (e.g., NaOH in MeOH/H₂O) before proceeding to the next step.
-
Step 2: Regioselective Bromination of 6-Methoxybenzoic Acid
-
Q3: My bromination reaction is producing a mixture of isomers instead of the desired 2-bromo-6-methoxybenzoic acid. How can I improve regioselectivity?
-
A3: Achieving high regioselectivity is the critical challenge. The methoxy group directs ortho and para. The desired C2 position is ortho to the methoxy group but also meta to the deactivating carboxyl group.
-
Choice of Brominating Agent: Milder brominating agents like N-Bromosuccinimide (NBS) often provide better selectivity than molecular bromine (Br₂).[1]
-
Solvent: The solvent can influence selectivity. Non-polar solvents like CCl₄ or CH₂Cl₂ can sometimes favor specific isomers. Acetonitrile is also a common choice for NBS brominations.[1]
-
Temperature Control: Running the reaction at low temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product.
-
-
-
Q4: The bromination reaction is very slow or does not proceed at all. What should I do?
-
A4: While the methoxy group is activating, the meta-directing carboxyl group is deactivating, which can slow the reaction.
-
Catalyst: Consider adding a catalyst. For NBS brominations, a radical initiator like AIBN is used for benzylic bromination, but for aromatic bromination, a mild Lewis acid or protic acid co-catalyst might be necessary.
-
Brominating Agent: If NBS is ineffective, carefully controlled addition of molecular bromine (Br₂) in a solvent like acetic acid may be required, although this increases the risk of side products.
-
-
Step 3: O-Demethylation of 2-Bromo-6-methoxybenzoic Acid
-
Q5: I am having difficulty cleaving the methyl ether without affecting other parts of the molecule. What is the best method?
-
A5: Demethylation of aryl methyl ethers requires harsh conditions, so careful selection of the reagent is crucial.[2]
-
Boron Tribromide (BBr₃): This is a highly effective and common reagent for cleaving aryl methyl ethers.[2][3] The reaction is typically performed in a chlorinated solvent (e.g., DCM) at low temperatures (e.g., -78 °C to 0 °C) to maintain control.[2]
-
Hydrobromic Acid (HBr): Concentrated HBr (47%) in acetic acid can also be used, often requiring heating to reflux.[2][4] However, this method can sometimes lead to side reactions like halogen migration, especially in highly substituted systems.[4]
-
-
-
Q6: The workup after BBr₃ demethylation is difficult, and my yields are low. Any tips?
-
A6: The workup for BBr₃ reactions must be done carefully.
-
Quenching: The reaction must be quenched slowly at low temperature by adding a proton source like methanol or water, as the reaction with BBr₃ is highly exothermic.[2] Quenching with methanol first can produce volatile trimethyl borate, which can be removed under reduced pressure.
-
Extraction: The product is a hydroxybenzoic acid, which has a phenolic proton and a carboxylic acid proton. Its solubility will be highly pH-dependent. Acidify the aqueous layer to a low pH (pH 1-2) to ensure the carboxylic acid is protonated before extracting with an organic solvent like ethyl acetate.
-
-
-
Q7: I am observing debromination or rearrangement during the demethylation step. Why is this happening?
-
A7: This is a known issue, particularly when using strong acids like HBr at high temperatures.[4][5] The electron-rich aromatic ring can be susceptible to electrophilic attack by H⁺, leading to protodebromination or migration of the bromine atom. Using BBr₃ at lower temperatures is generally less prone to these side reactions.
-
Data Presentation: Comparison of Bromination Conditions
The following table summarizes various conditions used for the bromination of substituted aromatic compounds, providing a reference for optimizing your reaction.
| Starting Material | Brominating Agent | Solvent | Temp. | Yield | Regioselectivity |
| m-Anisic Acid | Br₂ / H₂O | Acetic Acid | Reflux | 79% | 2-Bromo product |
| 3-Methoxybenzoic Acid | N-Bromosuccinimide | Dichloromethane | 25-30 °C | 93% | 2-Bromo product |
| Phenols (general) | N-Bromosuccinimide | Acetonitrile | 0-60 °C | Good | Varies |
| 5-Chloro-2-methoxybenzoic acid | Bu₄NBr₃ | (neat) | 100 °C | 87% | Bromo-decarboxylation |
Experimental Protocols
Caution: These procedures involve hazardous materials. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Protocol 1: O-Methylation of 6-Hydroxybenzoic Acid
-
To a solution of 6-hydroxybenzoic acid (1.0 eq) in dry acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add dimethyl sulfate (Me₂SO₄, 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or 60 °C (for DMF) and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with 2M HCl to pH 1-2. The product, 6-methoxybenzoic acid, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the intermediate.
Protocol 2: Regioselective Bromination of 6-Methoxybenzoic Acid
-
Dissolve 6-methoxybenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS, 1.05 eq) in the same solvent portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
If using an organic solvent, wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. If using acetic acid, pour the reaction mixture into ice water to precipitate the product.
-
Filter the crude product and purify by recrystallization (e.g., from ethanol/water) to obtain 2-bromo-6-methoxybenzoic acid.
Protocol 3: O-Demethylation using Boron Tribromide (BBr₃)
-
Dissolve 2-bromo-6-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a 1M solution of BBr₃ in DCM (1.5-2.0 eq) dropwise via syringe.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for 2-4 hours.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Separate the layers. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or column chromatography to yield the final product, this compound.
Visualizations
Experimental Workflow
References
Technical Support Center: Purification of 2-Bromo-6-hydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Bromo-6-hydroxybenzoic acid from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in crude this compound?
During the synthesis of this compound, particularly through the bromination of salicylic acid (2-hydroxybenzoic acid), several positional isomers can be formed. The most common isomeric impurities include:
-
3-Bromo-2-hydroxybenzoic acid
-
4-Bromo-2-hydroxybenzoic acid
-
5-Bromo-2-hydroxybenzoic acid
-
Dibrominated species (e.g., 3,5-Dibromo-2-hydroxybenzoic acid)
The presence and proportion of these impurities depend on the specific synthetic route and reaction conditions employed.
Q2: What are the primary methods for removing these isomeric impurities?
The two primary methods for purifying this compound are:
-
Recrystallization: This technique leverages the differences in solubility between the desired product and the impurities in a selected solvent system.
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target molecule. High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool to assess purity and can be scaled up to preparative HPLC for purification.[1][2]
Q3: How can I assess the purity of my this compound sample?
Purity is typically assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantifying the main component and detecting impurities. A reversed-phase C18 column is often suitable for separating aromatic carboxylic acids.[3]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the desired isomer and detect the presence of others through their unique signal patterns.
Troubleshooting Guides
Recrystallization
Recrystallization is often the first line of defense for purification due to its simplicity and cost-effectiveness. The key is selecting an appropriate solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have either very high or very low solubility at all temperatures.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (see Table 1) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal. This step should be performed rapidly to prevent premature crystallization.[4]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath for at least 30 minutes.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: Oiling out occurs when the solute comes out of solution above its melting point. To resolve this:
-
Reheat the solution to redissolve the oil.
-
Add more solvent to decrease the saturation of the solution.
-
Allow the solution to cool more slowly. You can insulate the flask to reduce the cooling rate.
-
Consider a different solvent with a lower boiling point.
Q: Crystal formation is not occurring, even after cooling in an ice bath. What is the problem?
A: This is likely due to either the solution not being sufficiently saturated or supersaturation preventing nucleation.
-
Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Q: The recovery of my purified product is very low. How can I improve the yield?
A: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required for complete dissolution.
-
Cooling for an insufficient amount of time: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Washing with too much cold solvent: The product will still have some solubility in the cold solvent. Use a minimal amount for washing.
-
The chosen solvent is not optimal: The product may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed-solvent system might be necessary.
The ideal solvent for this compound is not explicitly documented in the provided search results. However, based on the properties of similar compounds like other brominated benzoic acids and hydroxybenzoic acids, a solvent screening is recommended.[5][6]
| Solvent System | Suitability as Primary Solvent | Suitability as Anti-Solvent | Rationale & Comments |
| Ethanol/Water | Good | Good | The compound is likely soluble in hot ethanol and less soluble in cold ethanol. Water can be used as an anti-solvent to induce precipitation. |
| Methanol/Water | Good | Good | Similar to ethanol/water, methanol is a good polar solvent.[5] |
| Acetone/Water | Good | Good | Acetone can be a good primary solvent, with water used as the anti-solvent. |
| Ethyl Acetate/Hexane | Possible | Good | Ethyl acetate is a moderately polar solvent. Hexane can be used as a non-polar anti-solvent. |
| Toluene | Possible | Not Ideal | May be suitable for separation from more polar impurities. |
| Water | Poor | Good | The compound is likely to have low solubility in water, but this can be exploited in mixed-solvent systems. |
Column Chromatography
If recrystallization fails to provide adequate purity, column chromatography is the next logical step.
-
Stationary Phase Preparation: Pack a glass column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution).
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Q: I am getting poor separation of the isomers on the column.
A: Poor separation is usually due to an inappropriate mobile phase.
-
Optimize the Mobile Phase: Run several TLCs with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation between the spots corresponding to your product and the impurities. A good starting point for acidic compounds is a mixture of a non-polar solvent with a more polar one, often with a small amount of acetic or formic acid to improve peak shape.[2][3]
-
Use a Gradient Elution: Start with a less polar mobile phase and gradually increase its polarity. This can help to separate compounds with similar polarities.
-
Reduce the Column Load: Overloading the column can lead to broad peaks and poor separation. Use a sample-to-silica ratio of at least 1:30.
Q: The product is not eluting from the column.
A: This indicates that the mobile phase is not polar enough to move the compound.
-
Increase the Polarity of the Mobile Phase: Gradually add a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture, or add methanol to a dichloromethane solution).
Q: The compound is running with the solvent front.
A: This means the mobile phase is too polar.
-
Decrease the Polarity of the Mobile Phase: Increase the proportion of the non-polar solvent in your mixture.
Based on methods for similar compounds, the following conditions can be used as a starting point for developing a separation method for this compound and its isomers.[1][2][3][7]
| Parameter | HPLC | Flash Column Chromatography |
| Stationary Phase | Reversed-Phase C18, 3-5 µm | Silica Gel, 40-63 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic or Phosphoric Acid[1] | Hexane/Ethyl Acetate with 0.5-1% Acetic Acid |
| Elution Mode | Gradient elution is often effective.[2] | Can be run isocratically or with a gradient. |
| Detection | UV at a suitable wavelength (e.g., 240 nm)[7] | TLC with UV visualization or staining. |
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 7. waters.com [waters.com]
Navigating the Purification of 2-Bromo-6-hydroxybenzoic Acid: A Technical Guide to Recrystallization
For researchers, scientists, and professionals in drug development, the purification of synthesized compounds is a critical step to ensure the integrity of experimental results and the quality of final products. This technical support center provides a comprehensive guide to optimizing the recrystallization of 2-Bromo-6-hydroxybenzoic acid, a process crucial for removing impurities. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative diagrams to facilitate a successful purification.
Troubleshooting Recrystallization: A Problem-Solving Approach
This guide addresses common challenges encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: My compound won't dissolve in the solvent, even at boiling temperatures. What should I do?
A1: This issue typically points to an inappropriate solvent choice. This compound possesses both polar (hydroxyl and carboxylic acid groups) and non-polar (brominated benzene ring) characteristics, which can make solvent selection nuanced. If the compound has very low solubility even at the solvent's boiling point, the solvent is likely not suitable.
-
Solution: Consider a different solvent or a mixed solvent system. If you are using a non-polar solvent, a more polar option like ethanol or an ethanol-water mixture might be more effective.
Q2: Instead of crystals, an oil is forming as my solution cools. How can I resolve this?
A2: This phenomenon, known as "oiling out," can occur for several reasons:
-
High Impurity Load: A significant amount of impurities can depress the melting point of your compound, causing it to separate as a liquid.
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level slightly.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Solvent System Modification: If the issue persists, a different solvent or solvent pair may be necessary.
-
Q3: After cooling, no crystals have formed. What steps can I take?
A3: A lack of crystal formation is usually due to either using too much solvent or the solution being supersaturated.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that the solution is not sufficiently concentrated. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Q4: My final yield is very low. What are the potential causes?
A4: A low recovery of purified product can stem from several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.
-
Solutions:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat the funnel and receiving flask before performing a hot filtration.
-
Always wash the final crystals with a minimal amount of ice-cold solvent.
-
Frequently Asked Questions (FAQs)
What is the ideal solvent for recrystallizing this compound?
What are the likely impurities in a synthesis of this compound?
Common impurities can include unreacted starting materials (e.g., 2-bromotoluene or 6-hydroxysalicylic acid), by-products from the reaction, and residual reagents. The exact nature of the impurities will depend on the synthetic route employed.
How can I assess the purity of my recrystallized product?
The purity of the recrystallized this compound can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden over a range of temperatures.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and visualize any remaining impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the desired compound and detect the presence of impurities.
Quantitative Data Summary
While precise, experimentally determined solubility data for this compound is not widely published, the following table provides an estimated solubility profile in common laboratory solvents based on the behavior of structurally similar compounds. This data should be used as a starting point for solvent screening.
| Solvent | Polarity | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) |
| Water | High | Low | Moderate |
| Ethanol | High | Moderate | High |
| Methanol | High | Moderate | High |
| Acetone | Medium | Moderate | High |
| Ethyl Acetate | Medium | Low | Moderate |
| Dichloromethane | Low | Low | Low |
| Hexane | Low | Very Low | Very Low |
Detailed Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is nearly dissolved.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on the benchtop. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for a period. For complete drying, transfer the crystals to a watch glass and place them in a desiccator.
Visualizing the Process
To better understand the workflow and decision-making process in optimizing recrystallization, the following diagrams are provided.
Caption: A flowchart of the general experimental workflow for recrystallization.
Technical Support Center: Large-Scale Synthesis of 2-Bromo-6-hydroxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 2-Bromo-6-hydroxybenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low Yield of this compound
-
Question: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can we optimize the reaction?
-
Answer: Low yields in the synthesis of this compound on a large scale can stem from several factors. Here are the primary aspects to investigate:
-
Incomplete Bromination: The reaction may not be going to completion. Ensure adequate reaction time and monitor the progress using an appropriate analytical technique such as HPLC or TLC. The strongly deactivating carboxylic acid group and the activating hydroxyl group create a complex electronic environment, which may require optimized reaction conditions.
-
Suboptimal Reaction Temperature: Temperature control is critical. While bromination of activated phenols can often be done at or below room temperature, large-scale reactions can have localized temperature increases.[1] Insufficient cooling can lead to side reactions, while a temperature that is too low may slow the reaction rate excessively. Maintain a consistent and controlled temperature throughout the addition of the brominating agent.
-
Loss of Product During Workup: The product may be lost during the extraction and purification steps. This compound has some solubility in water, which can be exacerbated at higher temperatures. Ensure the aqueous phase is saturated with a salt like NaCl (brine wash) to decrease the solubility of the organic product and consider back-extracting the aqueous layers with a suitable organic solvent.
-
Side Reactions: The formation of byproducts such as dibrominated or other isomeric products can significantly reduce the yield of the desired product.
-
Problem 2: Poor Regioselectivity and Formation of Impurities
-
Question: Our final product is contaminated with significant amounts of isomeric byproducts and over-brominated species. How can we improve the regioselectivity of the bromination?
-
Answer: Achieving high regioselectivity is a common challenge in the bromination of substituted phenols. The hydroxyl group is a strong ortho-, para-director, and the carboxylic acid is a meta-director. For 6-hydroxybenzoic acid, the hydroxyl group directs ortho and para, while the carboxyl group directs meta. This can lead to a mixture of products.
-
Choice of Brominating Agent: The choice of brominating agent can significantly impact selectivity. While elemental bromine (Br₂) is a common choice, it can be aggressive and lead to over-bromination.[2] Consider using a milder brominating agent such as N-Bromosuccinimide (NBS), which can offer better control.[1]
-
Solvent Effects: The solvent can influence the distribution of isomers. Less polar solvents may favor the desired ortho-bromination to the hydroxyl group. Experiment with different solvents to find the optimal balance between solubility and selectivity.
-
Controlled Addition of Brominating Agent: A slow, controlled, dropwise addition of the brominating agent at a low temperature can help to minimize localized high concentrations of the reagent, thereby reducing the formation of over-brominated byproducts.[3]
-
pH Control: The pH of the reaction mixture can influence the reactivity of the starting material. Maintaining an acidic pH will keep the carboxylic acid protonated, which can influence its directing effect.
-
Problem 3: Decarboxylation of the Product
-
Question: We are observing the formation of 3-bromophenol as a significant byproduct, suggesting decarboxylation is occurring. How can this be prevented?
-
Answer: Decarboxylation of salicylic acid derivatives can occur, particularly at elevated temperatures.[4][5] The presence of the ortho-hydroxyl group can facilitate this process.
-
Temperature Management: Strictly control the reaction and workup temperatures. Avoid excessive heating during the reaction, solvent removal, and drying processes.
-
Avoid Strong Basic Conditions at High Temperatures: While a basic wash might be used during workup to remove acidic impurities, prolonged exposure to strong bases at elevated temperatures can promote decarboxylation. If a basic extraction is necessary, perform it at a low temperature and for a minimal amount of time.
-
Problem 4: Challenges in Product Purification and Isolation
-
Question: We are facing difficulties in purifying this compound to the desired specification on a large scale. What purification strategies are recommended?
-
Answer: Large-scale purification requires methods that are both effective and scalable.
-
Crystallization: Recrystallization is often the most effective and economical method for purifying solid organic compounds at scale. A systematic solvent screening is crucial to identify a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while impurities remain in solution or are easily filtered off.
-
pH-Mediated Extraction: Utilize the acidic nature of the carboxylic acid. The product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate solution) to separate it from non-acidic impurities. The product can then be precipitated by acidifying the aqueous solution. This should be done at low temperatures to minimize the risk of decarboxylation.
-
Column Chromatography: While flash column chromatography is a powerful tool in the lab, it is often not economically viable for large-scale production. It should be considered as a final polishing step if very high purity is required and other methods have failed.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the large-scale synthesis of this compound?
A1: The most common starting material is 2-hydroxybenzoic acid (salicylic acid). The synthesis involves the direct bromination of this substrate.
Q2: What are the key safety precautions to consider during the large-scale bromination process?
A2: Bromine is a highly corrosive, toxic, and volatile substance.[2] When working with bromine or other brominating agents at a large scale, the following safety measures are critical:
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Quenching: Have a quenching agent, such as a sodium bisulfite or sodium thiosulfate solution, readily available to neutralize any excess bromine.[2]
-
Material Compatibility: Ensure all reaction vessels and equipment are made of materials compatible with bromine and the reaction conditions.
Q3: How can the progress of the bromination reaction be effectively monitored on a large scale?
A3: For large-scale reactions, taking representative samples for analysis is key. The most common methods for reaction monitoring are:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can accurately track the consumption of the starting material and the formation of the product and byproducts.
-
Thin-Layer Chromatography (TLC): TLC is a quicker, more qualitative method that can give a good indication of the reaction's progress.
Q4: What are the typical storage conditions for this compound to ensure its stability?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Data Presentation
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Formula | Molar Mass ( g/mol ) | Key Advantages | Key Disadvantages |
| Bromine | Br₂ | 159.81 | Inexpensive, highly reactive | Highly corrosive and toxic, can lead to over-bromination |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Milder, more selective, easier to handle than Br₂[1] | More expensive than Br₂ |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination
This protocol is a general guideline and should be optimized for specific large-scale equipment and safety procedures.
-
Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet, charge 6-hydroxybenzoic acid and a suitable solvent (e.g., glacial acetic acid).
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., 0-5 °C) with constant stirring.
-
Bromination: Prepare a solution of the brominating agent (e.g., bromine or NBS) in the same solvent. Add this solution dropwise to the reactor via the dropping funnel over a period of 2-4 hours, ensuring the temperature remains within the set range.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC.
-
Quenching: Once the reaction is complete, quench any excess brominating agent by the slow addition of a saturated aqueous solution of sodium bisulfite until the color of the excess bromine dissipates.[2]
-
Isolation: The product may precipitate out of the solution upon quenching. If not, the product can be isolated by extraction. Add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
stability issues of 2-Bromo-6-hydroxybenzoic acid under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 2-Bromo-6-hydroxybenzoic acid under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is crucial to adhere to proper storage and handling protocols. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Avoid exposure to incompatible materials such as strong oxidizing agents.[2][3] For safe handling, always work in a well-ventilated area or fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3][4][5]
Q2: What is the primary degradation pathway for this compound under reaction conditions?
A2: The most common stability issue for many substituted benzoic acids, particularly those with electron-donating groups like a hydroxyl group, is decarboxylation at elevated temperatures.[6][7] This reaction involves the loss of the carboxyl group as carbon dioxide (CO₂), which would result in the formation of 2-bromophenol as a byproduct. The stability of the resulting carbanion intermediate influences the ease of this reaction.[6]
Q3: How do substituents on the benzoic acid ring affect its stability and acidity?
A3: Substituents significantly influence the electronic properties and therefore the stability and acidity of benzoic acids. Electron-withdrawing groups, such as the bromo group, tend to increase the acidity by stabilizing the carboxylate anion.[8] Conversely, electron-donating groups, like the hydroxyl group, can decrease acidity. The ortho position of both the bromo and hydroxyl groups in this compound creates a unique electronic and steric environment that can influence its reactivity and potential for intramolecular interactions like hydrogen bonding.[9]
Q4: Are there any known incompatibilities with common reagents or solvents?
A4: Yes, this compound is incompatible with strong oxidizing agents.[2][3][4] Reactions with these agents can lead to degradation of the molecule. Care should be taken when selecting reaction partners and solvents to avoid unwanted side reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Problem 1: Low yield or failure of a reaction where the carboxylic acid is expected to remain intact.
-
Possible Cause: Thermal decomposition via decarboxylation. Many reactions require heat, which can promote the loss of CO₂ from the molecule, especially if the reaction is run at high temperatures for an extended period.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, attempt the reaction at a lower temperature.
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) to avoid unnecessarily long heating times.
-
Alternative Catalysts/Reagents: Investigate if alternative reagents or catalysts can facilitate the transformation under milder conditions.
-
Problem 2: An unexpected byproduct with a lower molecular weight is detected (e.g., by MS).
-
Possible Cause: This is a strong indication of decarboxylation, leading to the formation of 2-bromophenol.
-
Troubleshooting Steps:
-
Characterize the Byproduct: Isolate and characterize the byproduct to confirm its identity (e.g., via NMR, MS).
-
Review Reaction Conditions: Analyze the reaction conditions for factors that favor decarboxylation, primarily high temperature.
-
Implement Mitigation Strategies: Follow the steps outlined in "Problem 1" to minimize decarboxylation.
-
Data Presentation
Table 1: Recommended Storage and Handling Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool, dry place | [1][3][4] |
| Atmosphere | Store in a tightly sealed container | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [2][4] |
| Handling | Use in a well-ventilated area; Wear appropriate PPE | [1][5] |
Table 2: Qualitative Impact of Reaction Parameters on Stability
| Parameter | Impact on Stability | Rationale |
| High Temperature (>150 °C) | Decreased | Promotes thermal decarboxylation. |
| Strongly Acidic Conditions | Generally Stable | The carboxylic acid group is protonated. |
| Strongly Basic Conditions | Moderate | Formation of the carboxylate may influence stability, though decarboxylation is primarily thermal. |
| Presence of Oxidizing Agents | Decreased | Risk of degradation of the aromatic ring or functional groups. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability by HPLC
This protocol provides a framework for assessing the stability of this compound under specific reaction conditions.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Reaction Simulation: In a reaction vial, dissolve a known amount of the compound in the reaction solvent. Add any reagents that will be present in the actual experiment, except for the key reactant that initiates the transformation.
-
Time Zero Sample: Immediately withdraw an aliquot, dilute it appropriately, and analyze it by HPLC to establish the initial purity and peak area (T=0).
-
Incubation: Heat the reaction mixture to the target reaction temperature.
-
Time-Point Analysis: Withdraw aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h). Dilute each aliquot and analyze by HPLC.
-
Data Analysis: Compare the peak area of the this compound at each time point to the T=0 sample. The appearance of new peaks, particularly one corresponding to 2-bromophenol, indicates degradation. Quantify the percentage of remaining starting material over time.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Potential decarboxylation pathway of this compound.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
identification of byproducts in 2-Bromo-6-hydroxybenzoic acid synthesis by GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-hydroxybenzoic acid and the identification of byproducts by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common method for the synthesis of this compound is the electrophilic bromination of 6-hydroxybenzoic acid. This reaction typically involves treating 6-hydroxybenzoic acid with a brominating agent, such as molecular bromine (Br₂), in a suitable solvent.
Q2: What are the potential byproducts in the synthesis of this compound?
During the electrophilic bromination of 6-hydroxybenzoic acid, several byproducts can be formed. The hydroxyl (-OH) and carboxyl (-COOH) groups on the aromatic ring direct the position of the incoming bromine atom. The hydroxyl group is an activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. Given their positions in 6-hydroxybenzoic acid, the primary positions for bromination are ortho and para to the hydroxyl group.
Potential byproducts include:
-
Unreacted Starting Material: 6-Hydroxybenzoic acid.
-
Isomeric Monobrominated Products: Bromination at other positions on the ring, although less favored.
-
Dibrominated Products: Such as 2,4-dibromo-6-hydroxybenzoic acid, arising from further bromination of the desired product.
-
Bromodecarboxylation Products: The reaction, particularly with aqueous bromine, can lead to the loss of the carboxyl group and subsequent bromination, resulting in brominated phenols (e.g., 2,6-dibromophenol).[1]
Q3: Why is GC-MS a suitable method for identifying byproducts in this synthesis?
GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a mixture. Gas chromatography separates the components of the reaction mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. This spectrum is a unique fingerprint that allows for the identification of the main product and various byproducts by comparing the fragmentation patterns with known spectra or by interpreting the fragmentation.
Q4: Is derivatization necessary for the GC-MS analysis of this compound and its byproducts?
Yes, derivatization is highly recommended for the GC-MS analysis of hydroxybenzoic acids. These compounds contain polar hydroxyl and carboxyl functional groups, which make them non-volatile and prone to thermal degradation in the hot GC injection port. Derivatization, typically through silylation (e.g., using BSTFA), converts these polar groups into more volatile and thermally stable silyl ethers and esters, allowing for better chromatographic separation and more reliable mass spectral analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time.- Ensure the molar ratio of the brominating agent to the starting material is appropriate. |
| Formation of multiple byproducts. | - Control the reaction temperature; lower temperatures often favor mono-substitution.- Use a non-polar solvent like glacial acetic acid to minimize side reactions like bromodecarboxylation.[1] | |
| Presence of significant amounts of dibrominated byproducts | Excess brominating agent. | - Use a stoichiometric amount or a slight excess of the brominating agent.- Add the brominating agent dropwise to the reaction mixture to maintain a low concentration at any given time. |
| Reaction temperature is too high. | - Perform the reaction at a lower temperature to reduce the rate of the second bromination. | |
| Detection of brominated phenols in GC-MS | Bromodecarboxylation has occurred. | - Avoid using aqueous bromine, as this is known to promote bromodecarboxylation.[1]- Use a milder brominating agent or reaction conditions. |
| Poor peak shape or no peaks in GC-MS chromatogram | The analytes are not volatile enough or are degrading in the injector. | - Ensure proper derivatization of the sample to increase volatility and thermal stability.- Optimize the GC injector temperature to prevent thermal degradation. |
| Difficulty in identifying byproducts from mass spectra | Co-elution of components. | - Optimize the GC temperature program to improve the separation of the reaction components. |
| Lack of reference spectra. | - Compare the obtained mass spectra with literature values for similar brominated and hydroxylated benzoic acids.- The presence of characteristic isotopic patterns for bromine (M+2 peak with nearly equal intensity to the M peak) can confirm the presence of bromine in a fragment. |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This is a general protocol and may require optimization.
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 6-hydroxybenzoic acid in glacial acetic acid.
-
Bromination: Prepare a solution of bromine in glacial acetic acid in the dropping funnel. Add the bromine solution dropwise to the stirred solution of 6-hydroxybenzoic acid at room temperature. The reaction is typically exothermic, and the temperature should be monitored and controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench any excess bromine by adding a solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Precipitation and Filtration: Pour the reaction mixture into ice-cold water to precipitate the crude product. Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
GC-MS Analysis Protocol (Illustrative)
-
Sample Preparation: Take a small aliquot of the crude reaction mixture and evaporate the solvent.
-
Derivatization (Silylation): To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., Trimethylchlorosilane - TMCS) in a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to ensure complete derivatization.
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 80-100°C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-15°C/min to 280-300°C.
-
Hold: Maintain the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-500.
-
Data Presentation
The following table summarizes the expected mass-to-charge ratios (m/z) for the molecular ions of the target product and potential byproducts after silylation. Note that bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, which will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum. The values below are for the ⁷⁹Br isotope.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Silylated Derivative (TMS) | Molecular Weight of Silylated Derivative ( g/mol ) | Expected m/z of Molecular Ion [M]⁺ (⁷⁹Br) |
| 6-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | C₁₃H₂₂O₃Si₂ | 282.48 | 282 |
| This compound | C₇H₅BrO₃ | 216.02 | C₁₃H₂₁BrO₃Si₂ | 361.38 | 359 / 361 |
| 2,4-Dibromo-6-hydroxybenzoic acid | C₇H₄Br₂O₃ | 295.91 | C₁₃H₂₀Br₂O₃Si₂ | 439.28 | 437 / 439 / 441 |
| 2,6-Dibromophenol | C₆H₄Br₂O | 251.90 | C₉H₁₃Br₂OSi | 325.18 | 324 / 326 / 328 |
Visualizations
Caption: Experimental workflow for the synthesis and GC-MS analysis of this compound.
Caption: Logical relationships between reaction conditions, byproduct formation, and troubleshooting solutions.
References
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of 2-Bromo-6-hydroxybenzoic Acid by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 2-Bromo-6-hydroxybenzoic acid is paramount for ensuring the quality, stability, and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds. This guide provides an objective comparison of HPLC with other analytical techniques and presents a detailed experimental protocol for the validation of an HPLC method for this compound, in accordance with international regulatory guidelines.
Performance Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, cost, and the complexity of the sample matrix. Below is a comparison of typical performance characteristics of HPLC with other viable analytical techniques for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) | Capillary Electrophoresis (CE)-UV |
| Linearity Range (µg/mL) | 1 - 200 | 0.01 - 10 | 0.1 - 50 | 5 - 250 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.2 | ~ 0.005 | ~ 0.05 | ~ 1 |
| Limit of Quantitation (LOQ) (µg/mL) | ~ 0.8 | ~ 0.015 | ~ 0.2 | ~ 3 |
| Accuracy (% Recovery) | 98 - 102 | 99 - 101 | 95 - 105 | 97 - 103 |
| Precision (% RSD) | < 2.0 | < 3.0 | < 5.0 | < 3.0 |
| Analysis Time (min) | 10 - 20 | 15 - 25 | 20 - 40 | 10 - 20 |
| Key Advantages | Robust, cost-effective, widely available. | High sensitivity and selectivity. | High resolving power for volatile compounds. | Low sample and reagent consumption. |
| Key Limitations | Moderate sensitivity, potential for matrix interference. | Higher equipment and operational costs. | Derivatization step often required, potential for thermal degradation. | Lower sensitivity compared to LC-MS/MS. |
Experimental Protocols
A detailed methodology is crucial for the successful implementation and validation of an analytical method. The following protocol outlines a typical HPLC method for the analysis of this compound and the subsequent validation procedure based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
HPLC Method Parameters
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
Method validation is performed to ensure that the analytical method is suitable for its intended purpose.[1][2] The following parameters should be assessed:
-
Specificity: Analyze blank samples (matrix without the analyte) and samples spiked with this compound and potential impurities or degradation products.
-
Linearity: Prepare at least five concentrations of this compound spanning the expected working range. Inject each concentration in triplicate.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be not more than 2.0%.[5][7]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7][8]
-
Acceptance Criteria: The LOQ should be quantifiable with acceptable accuracy and precision.
-
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability.
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly affected.[8]
-
Visualizations
To further clarify the experimental workflow, the following diagrams illustrate the key processes involved in the analytical method validation.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of analytical method validation parameters according to ICH guidelines.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmtech.com [pharmtech.com]
- 8. youtube.com [youtube.com]
A Comparative Study: 2-Bromo-6-hydroxybenzoic Acid vs. 2-Chloro-6-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-Bromo-6-hydroxybenzoic acid and 2-Chloro-6-hydroxybenzoic acid, two halogenated derivatives of salicylic acid. The introduction of a halogen at the 2-position significantly influences the physicochemical properties and biological activity of the parent molecule. This document outlines the synthesis, spectroscopic properties, and a proposed biological evaluation of these compounds, supported by experimental protocols and data presented in a comparative format.
Physicochemical Properties
The fundamental properties of this compound and 2-Chloro-6-hydroxybenzoic acid are summarized below. These characteristics are crucial for understanding their behavior in biological systems and for the design of experimental protocols.
| Property | This compound | 2-Chloro-6-hydroxybenzoic acid |
| Molecular Formula | C₇H₅BrO₃[1] | C₇H₅ClO₃[2] |
| Molecular Weight | 217.02 g/mol [1] | 172.56 g/mol [2] |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | Not available | Not available |
| pKa | Not available | Not available |
| LogP | 2.7[1] | 1.8[2] |
| CAS Number | 38876-70-9 | 56961-31-0[2] |
Synthesis and Experimental Protocols
The synthesis of this compound and 2-Chloro-6-hydroxybenzoic acid can be achieved through a multi-step process starting from 2-bromotoluene and 2-chlorotoluene, respectively. The general workflow involves the nitration of the starting material, followed by oxidation of the methyl group to a carboxylic acid, reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the hydroxyl group.
Experimental Workflow: Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of the target compounds.
Synthesis of this compound
Protocol adapted from the synthesis of related compounds.
Step 1: Nitration of 2-Bromotoluene
-
To a stirred solution of 2-bromotoluene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature maintained below 10°C.
-
After the addition is complete, continue stirring for 2 hours, allowing the mixture to warm to room temperature.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-bromo-1-methyl-3-nitrobenzene.
Step 2: Oxidation to 2-Bromo-6-nitrobenzoic Acid
-
Dissolve the nitrated product in a mixture of pyridine and water.
-
Heat the solution to reflux and add potassium permanganate portion-wise over several hours.
-
After the addition is complete, continue refluxing until the purple color of the permanganate disappears.
-
Cool the mixture, filter off the manganese dioxide, and wash the solid with hot water.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 2-bromo-6-nitrobenzoic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Step 3: Reduction to 2-Amino-6-bromobenzoic Acid
-
Suspend the 2-bromo-6-nitrobenzoic acid in ethanol.
-
Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (H₂/Pd-C), and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
After completion, neutralize the reaction mixture and extract the product.
Step 4: Synthesis of this compound (Sandmeyer Reaction)
-
Dissolve the 2-amino-6-bromobenzoic acid in a dilute sulfuric acid solution and cool to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
Slowly add the diazonium salt solution to a boiling aqueous solution of copper(II) sulfate.
-
After the nitrogen evolution ceases, cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer, dry it, and concentrate it to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of 2-Chloro-6-hydroxybenzoic Acid
The synthesis of 2-Chloro-6-hydroxybenzoic acid follows a similar protocol to its bromo- counterpart, starting from 2-chlorotoluene. The reaction conditions for each step will require optimization.
Spectroscopic Data Comparison
The following table summarizes the expected spectroscopic data for the two compounds based on known values for similar structures.
| Spectroscopic Data | This compound (Expected) | 2-Chloro-6-hydroxybenzoic acid (Expected) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.0 (s, 1H, COOH), ~10.0 (s, 1H, OH), ~7.5-6.8 (m, 3H, Ar-H) | ~13.0 (s, 1H, COOH), ~10.0 (s, 1H, OH), ~7.4-6.7 (m, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~170 (C=O), ~158 (C-OH), ~135 (C-Br), ~130-115 (Ar-C), ~110 (C-COOH) | ~170 (C=O), ~157 (C-OH), ~133 (C-Cl), ~130-115 (Ar-C), ~112 (C-COOH) |
| IR (cm⁻¹) | ~3400-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1450 (C=C stretch), ~750 (C-Br stretch) | ~3400-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1450 (C=C stretch), ~800 (C-Cl stretch) |
| Mass Spec (m/z) | M⁺ at 216/218 (characteristic bromine isotope pattern) | M⁺ at 172/174 (characteristic chlorine isotope pattern) |
Comparative Biological Activity: Carbonic Anhydrase Inhibition
Hydroxybenzoic acid derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and CO₂ transport. The inhibition mechanism is thought to involve the interaction of the hydroxyl and carboxyl groups with the zinc ion and active site residues of the enzyme.
Proposed Mechanism of Carbonic Anhydrase Inhibition
Caption: Proposed interaction of 2-halo-6-hydroxybenzoic acids with the active site of carbonic anhydrase.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol is designed to compare the inhibitory potency of this compound and 2-Chloro-6-hydroxybenzoic acid against a human carbonic anhydrase isoform (e.g., hCA II).
Materials:
-
Human carbonic anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
This compound
-
2-Chloro-6-hydroxybenzoic acid
-
Acetazolamide (standard inhibitor)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and acetazolamide in DMSO.
-
In a 96-well plate, add Tris-HCl buffer, followed by the enzyme solution.
-
Add varying concentrations of the test compounds or the standard inhibitor to the wells. A DMSO control should also be included.
-
Pre-incubate the enzyme with the inhibitors for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate (NPA) to all wells.
-
Measure the absorbance at 400 nm every 30 seconds for 10 minutes to monitor the formation of 4-nitrophenol.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value for each compound.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Comparative Performance Analysis
Reactivity: The C-Br bond is generally weaker than the C-Cl bond. This suggests that this compound might be more reactive in certain chemical transformations, such as cross-coupling reactions, which could be relevant for the synthesis of further derivatives.
Biological Activity: The nature of the halogen can influence the electronic properties and lipophilicity of the molecule, which in turn affects its interaction with biological targets.
-
Electronic Effects: Both bromine and chlorine are electron-withdrawing groups. The slightly higher electronegativity of chlorine might lead to a more polarized C-X bond, potentially influencing hydrogen bonding interactions within the enzyme's active site.
-
Lipophilicity: With a higher LogP value, this compound is more lipophilic than its chloro- counterpart.[1][2] This could affect its cell membrane permeability and overall bioavailability. The optimal lipophilicity for enzyme inhibition is target-dependent.
-
Steric Effects: The larger atomic radius of bromine compared to chlorine could lead to different steric interactions within the binding pocket of a target enzyme, potentially favoring or hindering binding.
Based on studies of other halogenated inhibitors, it is plausible that the bromo- derivative could exhibit slightly different, and potentially more potent, inhibitory activity against carbonic anhydrase compared to the chloro- derivative, due to a combination of these factors. However, this hypothesis requires experimental validation.
Conclusion
This guide provides a framework for the comparative study of this compound and 2-Chloro-6-hydroxybenzoic acid. The provided experimental protocols for synthesis and biological evaluation will enable researchers to generate the necessary data for a direct comparison. The expected differences in their physicochemical and spectroscopic properties, along with the potential for differential biological activity, make these compounds interesting candidates for further investigation in the fields of medicinal chemistry and drug discovery.
References
Navigating the Bioactive Landscape of Brominated Salicylanilide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. While data on 2-Bromo-6-hydroxybenzoic acid derivatives remains scarce, this closely related class of compounds provides valuable insights into the therapeutic potential of brominated salicylanilides, particularly in the realms of antimicrobial and anti-inflammatory applications.
This guide synthesizes available experimental data to objectively compare the performance of these derivatives, presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing key workflows to support further research and development.
Comparative Analysis of Biological Activity
Recent studies have explored the synthesis and biological evaluation of a series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, revealing their potential as both antimicrobial and anti-inflammatory agents. The core structure, a salicylanilide, features a bromine substitution on the aniline ring, with further modifications at the hydroxyl group of the salicylic acid moiety. These modifications include the addition of ethyl ester, hydrazide, and hydrazone functional groups. Furthermore, the formation of inclusion complexes with β-cyclodextrin has been investigated to enhance their biological effects.
Antimicrobial Activity
The antimicrobial efficacy of these derivatives was evaluated against a panel of Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound.
| Compound | Derivative | Inclusion Complex with β-cyclodextrin | Test Organism | MIC (mg/mL)[1] |
| 1 | Ethyl Ester (EE) | No | Staphylococcus aureus ATCC 25923 | 5.0 |
| 2 | Ethyl Ester (EE) | Yes | Staphylococcus aureus ATCC 25923 | 2.5 |
| 3 | Hydrazide (HD) | No | Staphylococcus aureus ATCC 25923 | 5.0 |
| 4 | Hydrazide (HD) | Yes | Staphylococcus aureus ATCC 25923 | 2.5 |
| 5 | Hydrazone (HN) | No | Staphylococcus aureus ATCC 25923 | 2.5 |
| 6 | Hydrazone (HN) | Yes | Staphylococcus aureus ATCC 25923 | 2.5 |
The results indicate that the hydrazone derivative exhibited the highest intrinsic antimicrobial activity among the neat compounds. Notably, complexation with β-cyclodextrin enhanced the activity of the ethyl ester and hydrazide derivatives, halving their MIC values.[1] All tested compounds were found to be active against Gram-positive bacteria, while no significant inhibition was observed for Gram-negative bacteria at the tested concentrations.[1]
Anti-inflammatory Activity
The in vitro anti-inflammatory potential of the N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives was assessed using a protease inhibition assay. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process by half, was determined.
| Compound | Derivative | Inclusion Complex with β-cyclodextrin | IC50 (mg/mL)[1] |
| 1 | Ethyl Ester (EE) | No | 0.07 |
| 2 | Ethyl Ester (EE) | Yes | 0.05 |
| 3 | Hydrazide (HD) | No | 0.06 |
| 4 | Hydrazide (HD) | Yes | 0.04 |
| 5 | Hydrazone (HN) | No | 0.05 |
| 6 | Hydrazone (HN) | Yes | 0.04 |
| Positive Control | Acetylsalicylic Acid | - | 0.4051 ± 0.0026 |
All the tested derivatives demonstrated significantly more potent anti-inflammatory activity than the positive control, acetylsalicylic acid.[1] The hydrazide and hydrazone derivatives, particularly when complexed with β-cyclodextrin, showed the strongest inhibitory effects.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Test Compounds: Stock solutions of the N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and their inclusion complexes were prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: A series of dilutions of the test compounds were prepared in a 96-well microtiter plate using Mueller-Hinton broth to achieve final concentrations ranging from 10 mg/mL to 2.5 mg/mL.[1]
-
Inoculum Preparation: The test organism, Staphylococcus aureus ATCC 25923, was cultured and the suspension was adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at an appropriate temperature and duration for bacterial growth.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) was observed.[1]
In Vitro Anti-inflammatory Activity: Protease Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of proteases, which are involved in the inflammatory response.
-
Reaction Mixture Preparation: A reaction mixture was prepared containing Tris-HCl buffer, trypsin solution, and the test compound at various concentrations.
-
Incubation: The mixture was incubated for a specified period to allow the test compound to interact with the enzyme.
-
Substrate Addition: Casein, a protein substrate, was added to the reaction mixture.
-
Second Incubation: The mixture was incubated again to allow for the enzymatic reaction to occur.
-
Reaction Termination: The reaction was stopped by the addition of perchloric acid.
-
Measurement: The absorbance of the supernatant was measured spectrophotometrically. The percentage of protease inhibition was calculated by comparing the absorbance of the test samples with that of a control.
-
IC50 Determination: The IC50 value was calculated from a plot of inhibition percentage against the concentration of the test compound.[1]
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the antimicrobial and anti-inflammatory assays.
Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.
Caption: Workflow for the In Vitro Protease Inhibition Anti-inflammatory Assay.
References
A Comparative Spectroscopic Analysis of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of benzoic acid and three of its key derivatives: salicylic acid, acetylsalicylic acid (aspirin), and p-aminobenzoic acid (PABA). The information presented is intended to serve as a practical reference for the identification and characterization of these compounds using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Introduction
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their functional group modifications lead to significant changes in their physical, chemical, and biological properties. Spectroscopic techniques are indispensable tools for elucidating the structural features that underpin these differences. This guide offers a comparative overview of the key spectroscopic signatures of these four compounds, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the key spectroscopic data for benzoic acid and its derivatives.
Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| Benzoic Acid | ~3300-2500 (broad): O-H stretch (carboxylic acid dimer), ~1700-1680: C=O stretch (carboxylic acid), ~1600: C=C stretch (aromatic), ~1320-1210: C-O stretch, ~920: O-H bend (out-of-plane) |
| Salicylic Acid | ~3233: O-H stretch (phenolic), ~3000-2500 (broad): O-H stretch (carboxylic acid dimer), ~1680-1650: C=O stretch (carboxylic acid), ~1612: C=C stretch (aromatic), ~1386: C-O stretch[1] |
| Acetylsalicylic Acid | ~3000-2500 (broad): O-H stretch (carboxylic acid dimer), ~1750: C=O stretch (ester), ~1690: C=O stretch (carboxylic acid), ~1605: C=C stretch (aromatic), ~1180: C-O stretch (ester)[2] |
| p-Aminobenzoic Acid | ~3460 & ~3363: N-H stretches (primary amine), ~3000-2300 (broad): O-H stretch (carboxylic acid zwitterion/dimer), ~1662: C=O stretch (carboxylic acid), ~1623: N-H bend, ~1599: C=C stretch (aromatic)[3] |
¹H NMR Spectroscopy Data (in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| Benzoic Acid | ~13.0 (s, 1H, -COOH) , ~8.0 (d, 2H, ortho-H), ~7.6 (t, 1H, para-H), ~7.5 (t, 2H, meta-H) |
| Salicylic Acid | ~13.0 (s, 1H, -COOH) , ~10.0 (s, 1H, -OH) , ~7.8 (dd, 1H), ~7.4 (t, 1H), ~6.9 (d, 1H), ~6.8 (t, 1H) |
| Acetylsalicylic Acid | ~13.0 (s, 1H, -COOH) , ~7.9 (d, 1H), ~7.6 (t, 1H), ~7.3 (t, 1H), ~7.1 (d, 1H), ~2.2 (s, 3H, -COCH₃) |
| p-Aminobenzoic Acid | ~11.9 (s, 1H, -COOH) , ~7.6 (d, 2H), ~6.5 (d, 2H), ~5.8 (s, 2H, -NH₂) [4][5] |
¹³C NMR Spectroscopy Data (in DMSO-d₆)
| Compound | Key Chemical Shifts (δ, ppm) |
| Benzoic Acid | ~167.8 (-COOH) , ~133.0, ~130.5, ~129.5, ~128.9 |
| Salicylic Acid | ~171.5 (-COOH) , ~161.0 (C-OH) , ~135.5, ~130.0, ~119.0, ~117.5, ~115.0 |
| Acetylsalicylic Acid | ~169.5 (-COOH) , ~169.0 (-OCOCH₃) , ~150.0 (C-O) , ~134.0, ~131.0, ~126.0, ~123.5, ~21.0 (-COCH₃) |
| p-Aminobenzoic Acid | ~167.9 (-COOH) , ~153.5 (C-NH₂) , ~131.7, ~117.3, ~113.0[5] |
Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzoic Acid | 122 | 105 ([M-OH]⁺), 77 ([C₆H₅]⁺), 51[6] |
| Salicylic Acid | 138 | 120 ([M-H₂O]⁺), 92, 64 |
| Acetylsalicylic Acid | 180 | 138 ([M-CH₂CO]⁺), 120 ([M-CH₂CO -H₂O]⁺), 92, 43 ([CH₃CO]⁺) |
| p-Aminobenzoic Acid | 137 | 120 ([M-NH₃]⁺), 92 ([M-COOH]⁺), 65 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters should be optimized for best results.
Infrared (IR) Spectroscopy
Sample Preparation (Solid Phase):
-
Thin Solid Film: Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a small amount of the sample (5-10 mg) to a fine powder. Add a drop or two of Nujol (mineral oil) and continue grinding to form a smooth paste. Spread the mull between two salt plates.
Data Acquisition:
-
Obtain a background spectrum of the clean, empty sample holder (or salt plates with Nujol for the mull technique).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (Solution Phase):
-
Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample completely.[2] Gentle vortexing or sonication may be used to aid dissolution.[2]
-
Transfer the solution to a clean NMR tube using a pipette, ensuring the liquid height is appropriate for the spectrometer.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Tune and match the probe to the nucleus being observed (e.g., ¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and acquire the data.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final NMR spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).
Mass Analysis and Detection:
-
The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded.
-
The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.
Visualization of Workflows
Caption: General experimental workflows for IR, NMR, and Mass Spectrometry analysis.
Caption: Simplified MS fragmentation pathways for benzoic acid and its derivatives.
References
A Comparative Guide to Purity Validation of 2-Bromo-6-hydroxybenzoic Acid: Titration vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the classical titration method with modern chromatographic and spectroscopic techniques for the purity validation of 2-Bromo-6-hydroxybenzoic acid. Supporting experimental data and detailed protocols are presented to assist in selecting the most appropriate method for your analytical needs.
Introduction to Purity Analysis
This compound is a substituted aromatic carboxylic acid used as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Ensuring its purity is critical, as impurities can lead to unwanted side reactions, lower yields, and potentially introduce toxic byproducts in a drug development pipeline.
Potential impurities in this compound can originate from the synthetic route and may include:
-
Starting Materials: Unreacted precursors such as 2-bromobenzoic acid or 6-hydroxybenzoic acid.
-
Isomeric Byproducts: Positional isomers like 3-bromo-2-hydroxybenzoic acid or 4-bromo-2-hydroxybenzoic acid.
-
Over-brominated Products: Di- or tri-brominated species.
-
Residual Solvents: Solvents used during synthesis and purification.
This guide will compare the utility of acid-base titration, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the nature of the expected impurities, the required accuracy and precision, and the available instrumentation.
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Neutralization of the acidic proton of the carboxylic acid with a standardized base. | Separation of the analyte from impurities based on differential partitioning between a stationary and mobile phase. | The signal intensity of a specific proton is directly proportional to the molar concentration of the analyte. |
| Information Provided | Overall acidity, providing a bulk purity value. Does not detect non-acidic impurities. | Separation and quantification of individual impurities. Provides a detailed impurity profile. | Absolute purity determination against a certified internal standard. Provides structural information. |
| Specificity | Low. Titrates any acidic impurity present. | High. Can separate structurally similar impurities. | High. Distinguishes between different molecules based on their unique NMR spectra. |
| Sensitivity | Moderate. | High. | Moderate to high. |
| Sample Throughput | High. | Moderate to high (with an autosampler). | Moderate. |
| Instrumentation Cost | Low. | High. | Very High. |
| Destructive | Yes. | Yes. | No. |
Experimental Protocols
Purity Determination by Acid-Base Titration
This protocol describes the determination of the purity of this compound by titration with a standardized solution of sodium hydroxide.
Materials:
-
This compound (approx. 200 mg)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Ethanol (reagent grade)
-
Deionized water
-
Analytical balance
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Volumetric pipettes
Procedure:
-
Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of ethanol. If the sample does not fully dissolve, gentle warming can be applied.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with standardized 0.1 M NaOH from the burette until a faint, persistent pink color is observed.
-
Record the volume of NaOH solution used.
-
Perform a blank titration with 50 mL of ethanol and the indicator, and subtract this volume from the sample titration volume.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (VNaOH × MNaOH × MW) / (Wsample × 10)
Where:
-
VNaOH = Volume of NaOH used in mL (corrected for blank)
-
MNaOH = Molarity of NaOH solution
-
MW = Molecular weight of this compound (217.02 g/mol )
-
Wsample = Weight of the sample in mg
-
Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for the separation and quantification of impurities in this compound.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-20 min: 30% to 70% B
-
20-25 min: 70% to 30% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a working standard solution by diluting the stock solution (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare a sample solution of this compound in the mobile phase at the same concentration as the working standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area of the main peak and any impurity peaks in the sample chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Absolute Purity Determination by Quantitative NMR (qNMR)
This protocol describes the determination of the absolute purity of this compound using qNMR with an internal standard.[1][2][3][4]
Instrumentation and Materials:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid).
-
Deuterated Solvent: A suitable deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).
-
NMR tubes: High-precision 5 mm NMR tubes.
Procedure:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a 1H NMR spectrum under quantitative conditions (e.g., with a long relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Isample / Istd) × (Nstd / Nsample) × (MWsample / MWstd) × (Wstd / Wsample) × Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizations
Experimental Workflow for Purity Validation
Caption: Workflow for the purity validation of this compound.
Logical Selection of Analytical Method
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
The purity validation of this compound can be effectively achieved through various analytical techniques.
-
Acid-base titration offers a rapid, cost-effective, and straightforward method for determining the overall purity, making it suitable for routine quality control.
-
HPLC provides a more detailed impurity profile, enabling the separation and quantification of individual impurities. This method is ideal for in-depth analysis and quality assurance during process development and for release testing of final products.
-
qNMR stands out as a primary analytical technique that can provide an absolute purity value without the need for a specific reference standard of the analyte. It is an invaluable tool for the certification of reference materials and for comprehensive characterization.
The selection of the most appropriate method will depend on the specific analytical requirements, the stage of research or development, and the available resources. For a comprehensive purity assessment, a combination of these methods is often employed to provide orthogonal data and a complete understanding of the compound's purity profile.
References
comparative reactivity of brominated vs. chlorinated salicylic acids
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the chemical behavior of halogenated salicylic acids is crucial for optimizing synthetic routes and designing novel therapeutic agents. This guide provides an objective comparison of the reactivity of brominated versus chlorinated salicylic acids, supported by experimental data, to inform research and development efforts.
The introduction of a halogen atom to the salicylic acid scaffold can dramatically alter its electronic properties and, consequently, its reactivity. This is of particular importance in electrophilic aromatic substitution reactions, where the nature of the halogen dictates the rate and regioselectivity of the reaction.
Comparative Reactivity in Halogenation Reactions
A key reaction to consider is the halogenation of salicylic acid itself. The reactivity of various aqueous halogenating agents towards hydrogen salicylate, the predominant form of salicylic acid in environmental conditions, has been systematically studied. The second-order rate constants for these reactions provide a direct measure of the relative reactivity.
Experimental data reveals that brominating agents are generally more reactive towards salicylic acid than their chlorinating counterparts.[1][2][3] The order of reactivity for various halogenating agents has been determined as follows:
BrCl > BrOCl > Br₂ > Br₂O > Cl₂ > Cl₂O > HOBr > HOCl [1][2][3]
This trend highlights that mixed halogen species like BrCl are significantly more reactive than hypohalous acids such as HOBr and HOCl.[1][2][3]
Quantitative Comparison of Reaction Rates
The following table summarizes the second-order rate constants for the formation of mono-halogenated salicylic acid isomers from the reaction of various halogenating agents with hydrogen salicylate.
| Halogenating Agent | Product | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Brominating Agents | ||
| BrCl | 3-Bromosalicylate | > 10⁸ |
| 5-Bromosalicylate | > 10⁸ | |
| BrOCl | 3-Bromosalicylate | (1.2 ± 0.2) x 10⁸ |
| 5-Bromosalicylate | (2.0 ± 0.4) x 10⁸ | |
| Br₂ | 3-Bromosalicylate | (2.0 ± 0.3) x 10⁷ |
| 5-Bromosalicylate | (3.4 ± 0.5) x 10⁷ | |
| Br₂O | 3-Bromosalicylate | (1.1 ± 0.2) x 10⁷ |
| 5-Bromosalicylate | (1.9 ± 0.3) x 10⁷ | |
| HOBr | 3-Bromosalicylate | (1.8 ± 0.3) x 10³ |
| 5-Bromosalicylate | (3.1 ± 0.5) x 10³ | |
| Chlorinating Agents | ||
| Cl₂ | 3-Chlorosalicylate | (1.3 ± 0.2) x 10⁶ |
| 5-Chlorosalicylate | (3.0 ± 0.5) x 10⁶ | |
| Cl₂O | 3-Chlorosalicylate | (4.0 ± 0.7) x 10⁵ |
| 5-Chlorosalicylate | (9.0 ± 1.5) x 10⁵ | |
| HOCl | 3-Chlorosalicylate | 1.1 ± 0.2 |
| 5-Chlorosalicylate | 2.5 ± 0.4 |
Data sourced from Broadwater et al. The values represent the inherent reactivity of each halogenating agent towards hydrogen salicylate.
This data clearly demonstrates that even the less reactive brominating agents, like HOBr, are significantly more reactive than the most common chlorinating agent, HOCl.
Experimental Protocols
The following is a generalized methodology for determining the halogenation rates of salicylic acid in aqueous solutions, based on the work of Broadwater et al.
Materials and Reagents
-
Salicylic acid (SA)
-
Sodium hypochlorite (NaOCl) solution
-
Sodium bromide (NaBr)
-
Phosphate, borate, and carbonate buffers
-
Sodium chloride (NaCl)
-
Sodium nitrate (NaNO₃)
-
High-purity water
General Kinetic Experiment Procedure
-
Solution Preparation: All experiments are conducted in synthetic waters prepared with high-purity water. Buffer solutions are used to maintain a constant pH. The ionic strength of the solutions is typically adjusted with NaNO₃.
-
Reaction Initiation: Reactions are initiated by adding a stock solution of the halogenating agent (e.g., NaOCl or a mixture of NaOCl and NaBr to generate bromine species) to a buffered solution of salicylic acid.
-
Sample Analysis: Aliquots of the reaction mixture are collected at specific time intervals and immediately quenched to stop the reaction. The concentrations of salicylic acid and its halogenated derivatives are then determined using high-performance liquid chromatography (HPLC) with UV detection.
-
Data Analysis: Pseudo-first-order rate constants (k_obs) are determined by fitting the concentration-time data to a first-order decay model. Second-order rate constants are then calculated by dividing k_obs by the concentration of the halogenating agent.
The workflow for a typical kinetic experiment can be visualized as follows:
Figure 1. A generalized workflow for kinetic experiments comparing the halogenation of salicylic acid.
Factors Influencing Reactivity
Several factors can influence the rate of halogenation of salicylic acid, including pH, and the presence of chloride and bromide ions.
-
pH: The speciation of both salicylic acid and the halogenating agents is pH-dependent. The hydrogen salicylate anion (HSA⁻) is the most reactive form of salicylic acid under typical environmental pH conditions.
-
Chloride and Bromide Ions: The presence of chloride ions can enhance the rate of both chlorination and bromination by promoting the formation of more reactive halogenating species like Cl₂ and BrCl.[1][2][3] Similarly, the presence of bromide ions can significantly increase the rate of bromination.
The interplay of these factors determines the overall reactivity and the distribution of halogenated products. The following diagram illustrates the key relationships in the aqueous halogenation of salicylic acid.
Figure 2. Factors influencing the halogenation of salicylic acid.
Conclusion
The experimental evidence strongly indicates that brominating agents are inherently more reactive towards salicylic acid than chlorinating agents. This enhanced reactivity is crucial for synthetic chemists to consider when designing reaction conditions for the preparation of halogenated salicylic acid derivatives. For toxicologists and environmental scientists, the higher reactivity of brominating agents suggests that in waters containing bromide, the formation of brominated disinfection byproducts from salicylic acid is more likely than the formation of their chlorinated analogs. This comparative guide provides a foundational understanding of these reactivity differences, empowering researchers to make more informed decisions in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electronic Properties of Halogenated Hydroxybenzoic Acids: A DFT Study
For Researchers, Scientists, and Drug Development Professionals
Halogenation is a key strategy in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Understanding the impact of different halogens on the electronic structure of a parent compound is crucial for rational drug design. This guide provides an objective comparison of the electronic properties of halogenated hydroxybenzoic acids, supported by computational data from Density Functional Theory (DFT) studies.
Computational Methodology: Experimental Protocols
The data presented herein is derived from DFT calculations, a robust computational method for investigating the electronic structure of molecules. The protocols reported in the referenced literature generally adhere to the following framework:
-
Software: Calculations are predominantly performed using the Gaussian 09 software package[1][2][3][4].
-
Theoretical Model: The B3LYP hybrid functional is a widely used and reliable method for these types of organic molecules[1][2][5][6]. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: The 6-31+G(d,p) or 6-311++G(d,p) basis sets are commonly employed. These sets provide a good balance between computational cost and accuracy by including polarization and diffuse functions, which are important for describing electron distribution and non-covalent interactions[1][7][8].
-
Computational Steps:
-
Geometry Optimization: The molecular structure of each compound is optimized to find its lowest energy conformation.
-
Frequency Calculations: Vibrational frequency analysis is performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
Property Calculations: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP), Proton Affinity (PA), and Gas Phase Acidity (GPA), are calculated for the optimized geometries[1][9].
-
Caption: General workflow for a DFT study of molecular electronic properties.
Data Presentation: A Comparative Analysis
DFT studies on 2,4-dihydroxybenzoic acid (DHB) and its halogenated derivatives provide quantitative insights into how chlorine and bromine substitution affects key electronic and thermodynamic properties.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are crucial for understanding a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity[10][11][12].
Table 1: Comparison of Frontier Orbital Energies (in eV) for DHB and its Halogenated Derivatives. [1]
| Compound | Molecule State | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2,4-dihydroxybenzoic acid (DHB) | Ground State (S₀) | -6.44 | -1.16 | 5.28 |
| 5-Chloro-DHB (5ClDHB) | Ground State (S₀) | -6.52 | -1.41 | 5.11 |
| 5-Bromo-DHB (5BrDHB) | Ground State (S₀) | -6.52 | -1.42 | 5.10 |
As shown in Table 1, halogenation at the 5-position of 2,4-dihydroxybenzoic acid leads to distinct changes in the electronic structure[1].
-
HOMO Energy: The energy of the Highest Occupied Molecular Orbital (HOMO) is slightly lowered (stabilized) upon halogenation.
-
LUMO Energy: A more significant effect is observed for the Lowest Unoccupied Molecular Orbital (LUMO), whose energy is substantially lowered by both chlorine and bromine substitution[1]. This trend is common for halogenated aromatic systems and indicates an increased electron-accepting capability or electrophilicity[9].
-
HOMO-LUMO Gap: Consequently, the HOMO-LUMO energy gap decreases upon halogenation. The gap for 5BrDHB is slightly smaller than for 5ClDHB, suggesting that bromination makes the molecule marginally more reactive than chlorination in this position[1]. A smaller energy gap facilitates electronic transitions and can influence the molecule's reactivity and optical properties[9][12].
Acidity and Proton Affinity
Gas Phase Acidity (GPA) and Proton Affinity (PA) are fundamental thermodynamic properties that quantify a molecule's acidic and basic character, respectively.
Table 2: Gas Phase Acidity (GPA) and Proton Affinity (PA) in kJ/mol. [1]
| Molecule | Gas Phase Acidity (GPA) | Proton Affinity (PA) |
| 2,4-dihydroxybenzoic acid (DHB) | 1359.2 | 861.0 |
| 5-Chloro-DHB (5ClDHB) | 1340.0 | Not Reported |
| 5-Bromo-DHB (5BrDHB) | 1338.8 | Not Reported |
The data indicates that halogenation influences the acidity of the molecule. The GPA value decreases from the parent DHB to the chlorinated and then to the brominated derivative[1]. A lower GPA value corresponds to a stronger acid. Therefore, the introduction of electron-withdrawing halogen atoms increases the acidity of the benzoic acid derivative, with bromine having a slightly stronger effect than chlorine in this study[1]. This is consistent with the inductive effect of halogens, which helps to stabilize the resulting conjugate base.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. gaussian.com [gaussian.com]
- 4. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 12. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
Comparative Analysis of the Antimicrobial Activity of 2-Bromo-6-hydroxybenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, with structural modifications significantly influencing their efficacy. This guide provides a comparative assessment of the antimicrobial activity of analogs related to 2-Bromo-6-hydroxybenzoic acid, offering a valuable resource for researchers engaged in the discovery of new anti-infective compounds. Due to the limited direct studies on this compound, this guide focuses on structurally similar benzoic acid derivatives, particularly those with halogen and hydroxyl substitutions, to infer potential activity and guide future research.
Comparative Antimicrobial Activity Data
The antimicrobial efficacy of benzoic acid derivatives is intricately linked to the nature, position, and number of substituents on the aromatic ring. The following tables summarize the minimum inhibitory concentration (MIC) values of various benzoic acid analogs against a range of microbial pathogens, providing a basis for comparative analysis. Lower MIC values are indicative of greater antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Hydroxybenzoic Acid Analogs | |||
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Escherichia coli O157:H7 | 1000 | [1] |
| 3-Hydroxybenzoic Acid | Escherichia coli O157:H7 | >2000 | [1] |
| 4-Hydroxybenzoic Acid | Escherichia coli O157:H7 | >2000 | [1] |
| 4-Hydroxybenzoic Acid | Various Gram-positive and Gram-negative bacteria | 100-170 (50% inhibitory concentration) | [2] |
| Brominated Benzoic Acid Analogs | |||
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | Converted from pMICbs = 2.11 µM/ml | [3] |
| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Candida albicans, Aspergillus niger | Converted from pMICan, ca=1.81 µM/ml | [3] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500-5000 | [4][5] |
| Other Substituted Benzoic Acid Analogs | |||
| Benzoic Acid | Escherichia coli O157:H7 | 1000 | [1] |
| 2-Chlorobenzoic acid derivative (Compound 6) | Escherichia coli | Converted from pMICec=2.27 µM/ml | [6] |
Structure-Activity Relationship Insights
The available data on various benzoic acid derivatives suggest several key structure-activity relationships that can guide the design of novel antimicrobial agents:
-
Position of Hydroxyl Group: Studies on hydroxybenzoic acid isomers indicate that the position of the hydroxyl group significantly impacts antibacterial activity. For instance, 2-hydroxybenzoic acid (salicylic acid) demonstrates greater efficacy against E. coli O157:H7 compared to its 3-hydroxy and 4-hydroxy counterparts.[1]
-
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzoic acid scaffold has been shown to enhance antimicrobial activity.[6][7][8] The size and electronegativity of the halogen, as well as its position on the ring, are critical factors.
-
Lipophilicity: Increased lipophilicity often correlates with improved antimicrobial potency, as it can facilitate the compound's passage across the microbial cell membrane.[2]
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds using the broth microdilution method, based on methodologies described in the referenced literature.[9][10]
1. Preparation of Microbial Inoculum:
- Bacterial strains are cultured on Mueller Hinton Agar (MHA) at 37°C overnight.
- Fungal strains, such as Candida albicans, are cultured on Sabouraud Dextrose Agar (SDA) at 30°C.
- Suspensions of the microorganisms are prepared in sterile isotonic sodium chloride solution to match the turbidity of a 0.5 McFarland standard (approximately 10⁸ CFU/mL for bacteria and 10⁶ CFU/mL for yeast).
2. Preparation of Test Compounds:
- The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in Mueller Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the standardized microbial suspension.
- The final volume in each well is typically 100-200 µL.
- Control wells are included: a positive control (microorganism in broth without the test compound) and a negative control (broth only).
- The plates are incubated at the appropriate temperature (37°C for bacteria, 30°C for fungi) for 18-24 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the test compound that results in the complete visual inhibition of microbial growth.
Workflow and Pathway Diagrams
To provide a clearer understanding of the experimental process, the following diagrams illustrate a typical workflow for assessing antimicrobial activity.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
As no specific signaling pathways for this compound have been elucidated, a generalized diagram of potential antimicrobial mechanisms of action for phenolic compounds is presented below.
Caption: Potential Antimicrobial Mechanisms of Phenolic Compounds.
References
- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijpbp.com [ijpbp.com]
A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for 2-Bromo-6-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug discovery, development, and quality control. 2-Bromo-6-hydroxybenzoic acid is a valuable building block in organic synthesis, and its precise quantification is crucial for ensuring the reliability and reproducibility of downstream applications. This guide provides an objective comparison of a validated quantitative Nuclear Magnetic Resonance (qNMR) method with a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Quantitative NMR has emerged as a powerful primary ratio method for purity and content determination, offering direct traceability to the International System of Units (SI) through the use of certified internal standards. Unlike chromatographic techniques, qNMR does not necessitate an identical reference standard of the analyte. HPLC, a cornerstone of pharmaceutical analysis, offers high sensitivity and is widely employed for purity and impurity profiling. This guide presents detailed experimental protocols and comparative performance data to assist researchers in selecting the most suitable analytical method for their specific needs.
Comparison of Analytical Method Performance
The selection of an analytical method is contingent on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. The following tables summarize the typical validation parameters for qNMR and HPLC methods for the quantification of an aromatic compound like this compound.
Table 1: Performance Characteristics of qNMR and HPLC for the Quantification of this compound
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Quantification based on the direct proportionality between the integral of an NMR signal and the number of protons contributing to it, relative to a certified internal standard. | Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase, with detection by UV absorbance. |
| Specificity | High. The chemical shift and coupling patterns of the analyte's protons provide a high degree of specificity. Potential interferences can often be resolved by selecting unique signals. | Good. Dependent on the chromatographic resolution of the analyte from impurities and matrix components. Co-eluting impurities with similar UV spectra can interfere. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | ~10 µM | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~30 µM | ~0.3 µg/mL |
| Analysis Time | ~5-15 minutes per sample | ~10-20 minutes per sample |
| Primary Method | Yes, when using a certified internal standard. | No, it is a comparative method requiring a reference standard of the analyte. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline the protocols for the qNMR and HPLC analysis of this compound.
Quantitative NMR (qNMR) Methodology
This protocol describes a ¹H-qNMR method for the determination of the purity or concentration of this compound using an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Certified Internal Standard (e.g., Maleic Acid, certified to >99.5%)
-
Deuterated Solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆)
-
5 mm NMR tubes
-
Analytical balance
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of the certified internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Transfer an appropriate volume (e.g., 0.7 mL) of the solution to a 5 mm NMR tube.
3. NMR Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full T₁ relaxation of all relevant protons).
-
Number of Scans: 16
-
Acquisition Time: ≥ 3 seconds
-
Spectral Width: 0-16 ppm
4. Data Processing and Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline correction of the resulting spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., one of the aromatic protons).
-
Integrate the singlet signal of the internal standard, Maleic Acid (around 6.3 ppm).
-
Calculate the purity or concentration of this compound using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Methodology
This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound.
1. Materials and Reagents:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
HPLC vials with septa
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid), e.g., 60:40 (v/v). The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of the mobile phase.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample based on the prepared concentration and the concentration determined by HPLC.
Visualizing the Methodologies
To further clarify the experimental processes and the logical comparison between the two techniques, the following diagrams are provided.
Electrochemical Comparison of Halogenated Salicylic Acid Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the electrochemical properties of halogenated salicylic acid isomers is crucial for applications ranging from pharmaceutical analysis to the development of novel therapeutic agents. This guide provides a comparative overview of their electrochemical behavior, supported by established principles and available experimental data.
The introduction of a halogen substituent to the salicylic acid molecule significantly influences its electrochemical properties. The position and nature of the halogen (Fluorine, Chlorine, Bromine, or Iodine) alter the electron density of the aromatic ring and the phenolic hydroxyl group, thereby affecting the ease of oxidation.
Influence of Halogenation on Electrochemical Oxidation
The electrochemical oxidation of salicylic acid primarily involves the phenolic hydroxyl group. The ease of this oxidation is quantified by the oxidation potential (Ep); a lower positive potential indicates an easier oxidation. The electronic effects of the halogen substituent—namely the inductive effect (-I) and the resonance effect (+R)—play a pivotal role in determining this potential.
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect deactivates the aromatic ring, making it more difficult to oxidize. The strength of the inductive effect decreases down the group: F > Cl > Br > I.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic ring through the resonance effect. This electron-donating effect activates the ring, making it easier to oxidize. The strength of the resonance effect is most pronounced for halogens in the ortho and para positions relative to the hydroxyl group and follows the trend: F < Cl < Br < I.
The interplay of these opposing effects, along with the position of the substituent, dictates the overall electrochemical behavior of the halogenated salicylic acid isomers. Generally, the electron-withdrawing inductive effect is dominant, leading to higher oxidation potentials compared to unsubstituted salicylic acid. However, the position of the halogen fine-tunes this effect.
Comparative Data on Oxidation Potentials
| Compound | Halogen | Position | Expected Oxidation Potential Trend |
| 3-Fluorosalicylic acid | Fluoro | 3 (meta) | Higher than salicylic acid |
| 4-Fluorosalicylic acid | Fluoro | 4 (para) | Higher than salicylic acid |
| 5-Fluorosalicylic acid | Fluoro | 5 (meta) | Higher than salicylic acid |
| 3-Chlorosalicylic acid | Chloro | 3 (meta) | Higher than salicylic acid |
| 4-Chlorosalicylic acid | Chloro | 4 (para) | Higher than salicylic acid |
| 5-Chlorosalicylic acid | Chloro | 5 (meta) | Higher than salicylic acid |
| 3-Bromosalicylic acid | Bromo | 3 (meta) | Higher than salicylic acid |
| 4-Bromosalicylic acid | Bromo | 4 (para) | Higher than salicylic acid |
| 5-Bromosalicylic acid | Bromo | 5 (meta) | Higher than salicylic acid |
| 3-Iodosalicylic acid | Iodo | 3 (meta) | Higher than salicylic acid |
| 4-Iodosalicylic acid | Iodo | 4 (para) | Higher than salicylic acid |
| 5-Iodosalicylic acid | Iodo | 5 (meta) | Higher than salicylic acid |
Note: The exact oxidation potentials will vary depending on the experimental conditions. The trends are predicted based on the electronic effects of the substituents. For a precise comparison, experimental validation under consistent conditions is necessary.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a standard and powerful technique for investigating the electrochemical behavior of compounds. A typical experimental protocol for comparing halogenated salicylic acid isomers would involve the following steps:
-
Electrolyte Preparation: A suitable supporting electrolyte is prepared, for instance, a phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.4 to mimic physiological conditions) or an organic solvent with a supporting electrolyte like tetrabutylammonium perchlorate.
-
Working Electrode Preparation: A glassy carbon electrode (GCE) is commonly used as the working electrode. It is polished to a mirror finish using alumina slurry and then sonicated in deionized water and the solvent to be used.
-
Electrochemical Cell Setup: A three-electrode system is assembled in an electrochemical cell, consisting of the GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.
-
Analyte Solution: A standard solution of the halogenated salicylic acid isomer is prepared in the supporting electrolyte at a known concentration (e.g., 1 mM).
-
Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured as a function of the applied potential.
-
Data Analysis: The cyclic voltammogram is analyzed to determine the anodic peak potential (Epa), which corresponds to the oxidation of the analyte. The peak current (Ipa) provides information about the concentration and kinetics of the reaction.
-
Comparison: The cyclic voltammograms and the extracted electrochemical parameters for each isomer are compared to understand the influence of the halogen and its position on the electrochemical behavior.
Visualizing Electrochemical Processes
The following diagrams illustrate the general workflow for a comparative electrochemical study and a simplified signaling pathway for the electrochemical oxidation of a substituted phenol, which is the core reactive moiety in salicylic acid.
Caption: Experimental Workflow for Comparative Electrochemical Analysis.
Caption: Simplified Electrochemical Oxidation Pathway.
A Comparative Guide to the Thermal Analysis of 2-Bromo-6-hydroxybenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thermal properties of 2-Bromo-6-hydroxybenzoic acid and its structural isomers. Due to a lack of comprehensive, publicly available experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for a direct comparison of all isomers, this document focuses on presenting the available physical data, outlining the expected thermal behavior based on related compounds, and providing detailed experimental protocols to enable researchers to conduct their own comparative studies.
Introduction
Bromohydroxybenzoic acids are a class of compounds with significant interest in pharmaceutical and materials science research. Their thermal stability is a critical parameter influencing storage, processing, and application. Techniques like TGA and DSC are indispensable for characterizing their melting points, decomposition profiles, and overall thermal stability.[1] This guide aims to be a foundational resource for the thermal analysis of these compounds.
Physicochemical Data of Bromohydroxybenzoic Acid Isomers
While a complete set of comparative TGA/DSC data is not available, the melting points for several isomers have been documented. This information, summarized in the table below, offers a preliminary basis for comparison. It is important to note that variations in experimental conditions can affect these values.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reported Melting Point (°C) |
| This compound | C₇H₅BrO₃ | 217.02 | 17597-01-2 | Not available |
| 3-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 3883-95-2 | Not available |
| 4-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 1666-28-0 | 216-217[2] |
| 5-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 89-55-4 | Not available |
| 2-Bromo-4-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 28547-28-6 | Not available |
| 3-Bromo-4-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 14348-41-5 | 155-160[3] |
| 2-Bromo-5-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 5830-90-0 | Not available |
| 3-Bromo-5-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 140472-69-1 | 237[4] |
Expected Thermal Decomposition Behavior
The thermal decomposition of brominated aromatic compounds, such as the isomers of bromohydroxybenzoic acid, is expected to proceed through complex pathways.[5][6] Upon heating, these compounds will likely exhibit an initial mass loss corresponding to decarboxylation (loss of CO₂), followed by the fragmentation of the brominated aromatic ring at higher temperatures.[1] The presence of bromine atoms can influence the decomposition process, potentially leading to the formation of brominated phenols and other aromatic byproducts.[5][6]
Simultaneous TGA-DSC analysis would be highly beneficial, as it allows for the correlation of mass loss events with their corresponding thermal effects (endothermic or exothermic).[7] For instance, melting will be observed as an endothermic event in the DSC curve with no associated mass loss in the TGA curve, while decomposition is typically an exothermic event accompanied by a significant mass loss.[7][8]
Experimental Protocols for Comparative Thermal Analysis
To generate robust and comparable TGA and DSC data for the isomers of this compound, the following standardized protocols are recommended.[1][9]
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of each isomer by measuring mass change as a function of temperature.[1]
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (alumina or platinum is recommended).[1]
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[1][9]
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[1]
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of each isomer.[1]
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.[1]
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Atmosphere: Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.[1]
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a temperature approximately 50 °C above the expected melting point at a constant heating rate of 10 °C/min.[1]
-
-
Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of the bromohydroxybenzoic acid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-2-hydroxybenzoic acid 97 1666-28-0 [sigmaaldrich.com]
- 3. 3-Bromo-4-hydroxybenzoic acid 97 14348-41-5 [sigmaaldrich.com]
- 4. 3-Bromo-5-hydroxybenzoic acid | 140472-69-1 | FB34139 [biosynth.com]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. Research Portal [researchportal.murdoch.edu.au]
- 7. azom.com [azom.com]
- 8. iitk.ac.in [iitk.ac.in]
- 9. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of 2-Bromo-6-hydroxybenzoic Acid: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 2-Bromo-6-hydroxybenzoic acid, ensuring the safety of laboratory personnel and adherence to regulatory compliance.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This compound, a halogenated aromatic acid, requires specific disposal procedures due to its hazardous properties. This guide provides a comprehensive, step-by-step approach to its safe disposal, from immediate in-lab handling to final collection.
Chemical Safety and Hazard Summary
Before handling this compound, it is crucial to be aware of its associated hazards. This information is critical for implementing appropriate safety measures and disposal protocols.
| Property | Information |
| Chemical Formula | C₇H₅BrO₃ |
| Molecular Weight | 217.02 g/mol |
| Physical State | Solid |
| GHS Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1] |
| GHS Precautionary Codes | P261, P280, P301+P310, P305+P351+P338, P501[1][2] |
| Disposal Classification | Halogenated Organic Acid Waste |
Experimental Protocols for Safe Disposal
The following protocols provide detailed methodologies for the safe handling and disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.[2]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[2]
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and acid gases is necessary.
2. Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a neutral absorbent material, such as sand or vermiculite.[3]
-
Avoid raising dust.[4]
-
Carefully scoop the mixture into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[5] Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Prevent entry into the affected area.
-
3. Waste Collection and Segregation
Proper segregation of chemical waste is essential for safe disposal and regulatory compliance.
-
Waste Classification: this compound is classified as a halogenated organic waste .[6][7][8]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic solids. The container must be in good condition and have a secure lid.
-
Segregation:
-
DO NOT mix halogenated organic waste with non-halogenated waste.[6]
-
DO NOT mix acidic waste with basic waste in the same container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Acid."
-
List all constituents, including "this compound," and their approximate concentrations.
-
Include the appropriate hazard pictograms (e.g., toxic, irritant).
-
Keep the container closed except when adding waste.[9]
-
4. Final Disposal Procedure
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: Once the container is full or ready for pickup, follow your institution's procedures to request disposal by a certified hazardous waste management company.
-
Precautionary Statement P501: "Dispose of contents/container to an approved waste disposal plant."[1][10] This underscores the requirement for professional disposal.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Figure 1. Disposal Decision Workflow for this compound
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. enhs.uark.edu [enhs.uark.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. uakron.edu [uakron.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
